molecular formula C6H5ClN2O2 B1361301 5-Chloro-2-methylpyrimidine-4-carboxylic acid CAS No. 74840-47-4

5-Chloro-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B1361301
CAS No.: 74840-47-4
M. Wt: 172.57 g/mol
InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFRUIYIXKKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350285
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-47-4
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available data for structurally related compounds. While experimental data for the title compound is limited, this guide consolidates predicted properties and highlights the general importance of the pyrimidine scaffold in drug development, particularly in the context of kinase inhibition and antimicrobial activity.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.

Systematic IUPAC Name: this compound[1]

Molecular Formula: C₆H₅ClN₂O₂[1]

Molecular Weight: 172.57 g/mol [1]

CAS Registry Number: 74840-47-4[1]

Chemical Structure:

Figure 1: 2D Structure of this compound.

Canonical SMILES: CC1=NC=C(C(=N1)C(=O)O)Cl[1]

InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 172.57 g/mol PubChem[1]
XLogP3-AA (Computed) 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 172.0039551 DaPubChem[1]
Monoisotopic Mass 172.0039551 DaPubChem[1]
Topological Polar Surface Area 63.1 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Melting Point (Experimental, for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid) 165 °C (dec.)[2]ChemicalBook, Sigma-Aldrich

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, predicted mass spectrometry data can be found, providing expected mass-to-charge ratios for different adducts.

Table 2: Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺173.01123
[M+Na]⁺194.99317
[M-H]⁻170.99667
[M+NH₄]⁺190.03777
[M+K]⁺210.96711
[M+H-H₂O]⁺155.00121

Synthesis

A specific and detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general methods for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters have been reported. One such method is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines.[4] This reaction offers a regioselective, one-step synthesis and has been successfully applied to produce ethyl 5-bromopyrimidine-4-carboxylate.[4]

A potential synthetic route to this compound could involve the following conceptual steps, based on general pyrimidine chemistry:

SynthesisWorkflow Start Precursors (e.g., 2-methyl-4-hydroxypyrimidine) Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-2-methylpyrimidine Step1->Intermediate1 Step2 Carboxylation Intermediate1->Step2 Product 5-Chloro-2-methylpyrimidine- 4-carboxylic acid Step2->Product

Figure 2: Conceptual synthetic workflow for this compound.

A patent for the synthesis of 4-chloro-2-methyl pyrimidine, a potential precursor, describes the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride in the presence of an organic base.[5] Subsequent carboxylation at the 5-position would be required to yield the final product.

Biological Activity and Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][6][7]

Potential as Kinase Inhibitors

Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[8][9][10] The pyrimidine ring can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[10][11] Given this precedent, this compound could potentially be explored as a scaffold for the design of novel kinase inhibitors.

KinaseInhibition cluster_kinase Kinase Active Site ATP ATP Binding Competitive Binding ATP->Binding Inhibitor Pyrimidine-based Inhibitor (e.g., 5-Chloro-2-methylpyrimidine- 4-carboxylic acid derivative) Inhibitor->Binding NoPhosphorylation Inhibition of Substrate Phosphorylation Binding->NoPhosphorylation

Figure 3: General mechanism of competitive kinase inhibition by pyrimidine-based inhibitors.

Potential Antimicrobial Activity

Chlorinated pyrimidine derivatives have also been investigated for their antimicrobial properties.[3][6] The presence of a chlorine atom can enhance the biological activity of the molecule. Therefore, this compound and its derivatives could be interesting candidates for screening as potential antibacterial or antifungal agents.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the cited search results. Researchers interested in working with this compound would need to develop and validate their own methods based on general procedures for similar compounds.

General Considerations for Synthesis:

  • Starting Materials: Commercially available pyrimidine precursors.

  • Chlorination: Standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.

  • Carboxylation: Methods such as Grignard reactions with carbon dioxide or other carboxylation procedures.

  • Purification: Recrystallization or column chromatography.

General Considerations for Analysis:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for melting point determination.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[12]

  • H319: Causes serious eye irritation.[12]

  • H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant lack of experimental data on its properties and biological activity, its structural relationship to a class of compounds with known therapeutic applications, particularly as kinase inhibitors and antimicrobial agents, makes it a molecule of interest. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This would provide the necessary data to fully assess its utility for drug development and other applications.

References

Technical Guide: Physicochemical Characteristics of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4) is a halogenated pyrimidine derivative. Compounds of this class are significant in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of pharmacologically active molecules. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyrimidine ring provides multiple points for chemical modification, making it a versatile intermediate for developing novel therapeutic agents. Understanding its fundamental physicochemical characteristics is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring proper handling and storage.

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a generalized workflow for such characterization.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while structural and basic chemical information is well-established, much of the quantitative data available in public databases are computationally predicted rather than experimentally determined.

Data Summary
PropertyValueData TypeSource(s)
IUPAC Name This compoundNomenclature[1]
CAS Number 74840-47-4Identifier[1]
Molecular Formula C₆H₅ClN₂O₂Structural[1]
Molecular Weight 172.57 g/mol Calculated[1]
Exact Mass 172.0039551 DaCalculated[1]
Appearance White to off-white solid (Typical)General-
Melting Point Not Experimentally Reported--
Boiling Point Not Experimentally Reported--
pKa (Acid Dissociation Constant) Not Experimentally Reported--
Solubility Not Experimentally Reported--
LogP (XLogP3-AA) 1.1Computed[1]
Topological Polar Surface Area (TPSA) 63.1 ŲComputed[1]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
Rotatable Bonds 1Computed[1]

Spectral Analysis

  • ¹H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is typically downfield (>10 ppm).

  • ¹³C NMR: The spectrum would show six distinct carbon signals, including those for the methyl group, the four unique pyrimidine ring carbons, and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C=N and C=C stretching bands from the pyrimidine ring, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of a solid carboxylic acid like this compound.

Determination of Melting Point

The melting point is determined to assess the purity of the compound.

  • Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (≤ 1 °C) is indicative of high purity.

Determination of pKa by Potentiometric Titration

This method determines the acidity of the carboxylic acid group.

  • Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.

  • Reagents:

    • Accurately weighed sample of this compound.

    • Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant).

    • Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol mixture if solubility is low).

  • Procedure:

    • Dissolve a known amount of the acid in a known volume of the chosen solvent in a beaker.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found on the titration curve at V/2, where V is the volume of NaOH required to reach the equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

  • Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV or pH meter for analysis).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.

    • Place the flask in the temperature-controlled shaker (e.g., at 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the mixture to stand to let undissolved solids settle.

    • Carefully remove a sample of the supernatant. To ensure no solid particles are included, the sample should be filtered (using a filter compatible with the compound) or centrifuged.

  • Analysis:

    • Determine the concentration of the dissolved compound in the clear, saturated solution using a pre-validated analytical method like HPLC-UV.

    • The measured concentration represents the aqueous solubility of the compound at that specific temperature.

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Melting Point) A->C D Property Determination B->D C->D E Solubility (Shake-Flask) D->E F Acidity (pKa Titration) D->F G Lipophilicity (LogP/LogD) D->G H Data Compilation & Technical Report E->H F->H G->H

Caption: A general workflow for the physicochemical characterization of a new chemical entity.

G center 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid purity Purity center->purity structure Chemical Structure center->structure solubility Solubility center->solubility acidity Acidity (pKa) center->acidity lipophilicity Lipophilicity (LogP) center->lipophilicity application Synthetic Applications structure->application reactivity Chemical Reactivity solubility->reactivity acidity->reactivity lipophilicity->reactivity reactivity->application

Caption: Relationship between core physicochemical properties and compound application.

Safety and Handling

Based on GHS classification data, this compound presents several hazards.[1]

  • Hazard Statements:

    • H303: May be harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its chemical structure and resulting physicochemical properties. While comprehensive experimental data is limited in public databases, this guide provides its known computational and structural characteristics. The outlined standard protocols offer a clear path for researchers to experimentally determine its melting point, pKa, and solubility, enabling a more complete understanding for its application in drug development and chemical synthesis. Adherence to recommended safety protocols is essential when handling this compound.

References

5-Chloro-2-methylpyrimidine-4-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet comprehensive overview of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical identifiers. At the time of this report, detailed experimental protocols, specific biological activities, and associated signaling pathways for this particular molecule are not extensively documented in publicly accessible literature.

Chemical Identifiers and Properties

A clear identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 74840-47-4[1]
PubChem CID 676421[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11)[1]
InChIKey WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]
SMILES CC1=NC=C(C(=N1)C(=O)O)Cl[1]
EC Number 824-208-3[1]
DSSTox Substance ID DTXSID10350285[1]

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound.

However, a patent for the preparation of a structurally related compound, 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid, provides a potential starting point for devising a synthetic route. The described method involves the hydrolysis of an ethyl ester precursor using sodium hydroxide in methanol, followed by acidification to precipitate the carboxylic acid.

General Synthetic Workflow (Hypothetical):

G A Starting Material (e.g., Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate) B Hydrolysis (e.g., NaOH, Methanol) A->B Step 1 C Acidification (e.g., HCl) B->C Step 2 D Precipitation & Isolation C->D Step 3 E Purification (e.g., Recrystallization) D->E Step 4 F Final Product (this compound) E->F Step 5

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data regarding the specific biological activities of this compound. Consequently, no signaling pathways directly modulated by this compound have been identified or described in the available literature.

The pyrimidine core is a common scaffold in many biologically active molecules, suggesting that this compound could potentially interact with various biological targets. Further screening and biological assays would be necessary to elucidate its pharmacological profile.

Logical Relationship for Investigating Biological Activity:

G cluster_0 Discovery Process A 5-Chloro-2-methylpyrimidine- 4-carboxylic acid B High-Throughput Screening A->B Initiation C Target Identification B->C Hit Identification D Mechanism of Action Studies C->D Lead Characterization E Signaling Pathway Elucidation D->E Further Investigation

Caption: A logical workflow for the discovery and characterization of biological activity.

Conclusion

This compound is a well-characterized chemical entity with established identifiers. However, a significant gap exists in the scientific literature concerning its synthesis, specific biological functions, and mechanisms of action. This presents an opportunity for researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this compound. Future investigations should focus on developing robust synthetic methodologies and conducting comprehensive biological screenings to uncover its therapeutic potential.

References

Spectroscopic Profile of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous structures. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • CAS Number: 74840-47-4[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13-14Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.8-9.0Singlet1HPyrimidine H6 proton
~2.7-2.9Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmCarbon Assignment
~165-170Carboxylic acid carbon (-COOH)
~160-165Pyrimidine C2 carbon
~155-160Pyrimidine C4 carbon
~140-145Pyrimidine C6 carbon
~120-125Pyrimidine C5 carbon (attached to Cl)
~20-25Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic acid
~1700-1725StrongC=O stretchCarboxylic acid
~1600, ~1470MediumC=N and C=C stretchPyrimidine ring
~1300MediumC-O stretchCarboxylic acid
~700-800StrongC-Cl stretchChloro group
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
172/174[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
155/157[M-OH]⁺
127/129[M-COOH]⁺
111/113[M-COOH-N₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Use electron ionization (EI) for volatile compounds or a soft ionization technique like ESI for less volatile or thermally labile molecules.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Compound Synthesis and Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare for Direct Infusion/Probe Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Peaks IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Combine all data for Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been unveiled, detailing the discovery, synthesis, and application of novel pyrimidine carboxylic acids. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a roadmap to harnessing the therapeutic potential of this versatile class of compounds. Pyrimidine carboxylic acids are key building blocks in the synthesis of a wide array of biologically active molecules, showing promise in antiviral, anticancer, and agricultural applications.[1][2][3]

The pyrimidine nucleus is a fundamental motif in numerous biologically significant compounds.[4] This guide illuminates the synthetic pathways to novel pyrimidine carboxylic acid derivatives, their biological activities, and the crucial structure-activity relationships that govern their therapeutic efficacy.

Synthesizing the Future of Medicine: Methodologies and Protocols

The synthesis of pyrimidine carboxylic acids is a cornerstone of medicinal chemistry, with various methods being employed to construct this key heterocyclic scaffold.[4][5] A prevalent and efficient approach is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea.[5][6] This method is lauded for its simplicity and ability to generate a diverse range of dihydropyrimidinones.[6]

Another significant synthetic strategy involves the reaction of amidines with β-keto esters or their derivatives, which is a common method for constructing the pyrimidine ring.[4] For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a notable method involves the reaction of an activated propen-1-ol salt with amidinium salts, which offers a direct route to these valuable compounds.[7]

Featured Synthetic Protocols

This guide provides detailed experimental protocols for key synthetic methodologies, ensuring reproducibility and facilitating further research.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts [7]

This protocol outlines a direct, high-yield method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

  • Materials: Methyl formate, Methyl 3,3-dimethoxypropionate, Sodium hydride (60% dispersion in mineral oil), various Amidinium salts, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Ethyl acetate, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.[7]

  • Procedure:

    • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[7] The mixture is stirred for 12-16 hours, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[7]

    • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: The prepared sodium salt (1.0 eq) is dissolved in anhydrous DMF, followed by the addition of the desired amidinium salt (1.1 eq).[7] The reaction mixture is stirred at a specified temperature until the reaction is complete.

    • Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[7] The aqueous layer is extracted with ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis as Precursors [8][9]

This protocol describes the synthesis of chalcones, which serve as versatile starting materials for pyrimidine derivatives.[8][9]

  • Materials: Appropriately substituted aromatic aldehydes and ketones, Ethanol, Aqueous Potassium Hydroxide (40% w/v).[8]

  • Procedure:

    • An equimolar mixture of the substituted aldehyde and ketone is dissolved in ethanol.

    • Aqueous potassium hydroxide solution is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

    • The reaction mixture is then poured into ice-cold water and neutralized with dilute acid to precipitate the chalcone.[9]

    • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone.

Biological Significance and Therapeutic Targets

Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them a focal point of drug discovery efforts.[10][11][12][13] They have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][10][11][13][14] The substituent positions on the pyrimidine ring play a critical role in determining the pharmacological properties of these compounds.[7][10]

Anticancer Activity:

Many pyrimidine carboxylic acid derivatives have demonstrated potent anticancer activity.[5][14] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and cyclin-dependent kinases (CDKs).[15][16] For instance, some derivatives have shown significant cytotoxicity against various cancer cell lines, including pancreatic, colon, breast, and lung cancer cells.[9][17]

Structure-Activity Relationship (SAR) Insights:

The biological activity of pyrimidine derivatives is highly dependent on their structural features. For DHODH inhibitors, the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid are crucial for significant enzyme inhibition.[15] The carboxylic acid group is the preferred functionality at this position over other acidic groups like sulfonamides or tetrazoles.[15] Furthermore, there is a steric limitation at the 5-position of the pyrimidine ring, where substitution with groups larger than a methyl group can be detrimental to activity.[15]

Quantitative Data Summary

To facilitate a comparative analysis of the efficacy of various pyrimidine derivatives, the following tables summarize key quantitative data from different studies.

Compound Class Target Activity (IC50/Ki) Reference
Pyrimidine-4-carboxamidesNAPE-PLDNanomolar to micromolar range[18][19]
Pyrimidine derivativesPancreatic Cancer Cells (PanC-1)IC50 = 52.68 µg/mL (for R2 derivative)[9]
Pyrimidine derivativesPancreatic Cancer Cells (MIA PaCa-2)IC50 = 141.387 µg/mL (for R2 derivative)[9]
Pyrimidine-boronic acid derivativesp97 enzymeIC50 = 54.7 nM (for compound 17)[20]
Pyrimidine derivativesα-glucosidaseIC50 = 22.11 ± 0.13 µM (for compound 11)[21]
Pyrimidine derivativesα-amylaseIC50 = 21.14 ± 0.12 µM (for compound 11)[21]

Visualizing the Path to Discovery

To provide a clearer understanding of the intricate processes and relationships involved in the study of pyrimidine carboxylic acids, a series of diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Aldehydes, Ketoesters, Urea) reaction One-Pot Reaction (e.g., Biginelli Reaction) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy purity Purity Assessment (HPLC) spectroscopy->purity in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purity->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: Experimental workflow for the discovery of novel pyrimidine carboxylic acids.

signaling_pathway cluster_cell Cancer Cell growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Novel Pyrimidine Carboxylic Acid Derivative inhibitor->mtor Inhibition

Caption: A potential signaling pathway targeted by pyrimidine carboxylic acid derivatives.

sar_relationship cluster_substituents Substituent Modifications core Pyrimidine Carboxylic Acid Core r1 R1 Group (e.g., at C2-position) core->r1 r2 R2 Group (e.g., at C4-position) core->r2 r3 R3 Group (e.g., at C5-position) core->r3 activity Biological Activity (e.g., Potency, Selectivity) r1->activity r2->activity r3->activity

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

This comprehensive guide serves as an invaluable tool for the scientific community, paving the way for the development of next-generation therapeutics. By providing a solid foundation in the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine carboxylic acids, this whitepaper will undoubtedly accelerate the discovery of new and effective treatments for a range of human diseases.

References

A Technical Review of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including a reactive chlorine atom and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive review of its chemical properties, plausible synthetic routes, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and application.

Chemical Properties and Characterization

This compound (CAS No. 74840-47-4) is a solid at room temperature with a molecular formula of C₆H₅ClN₂O₂.[1] Its structure combines the electron-withdrawing properties of the pyrimidine ring and the chlorine substituent with the versatile reactivity of a carboxylic acid.

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. These values are critical for understanding its solubility, stability, and suitability for various reaction conditions.

PropertyValueReference(s)
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
CAS Number 74840-47-4[1]
IUPAC Name This compound[1]
Melting Point 160 °C (decomposition)[2][3]
Boiling Point (Predicted) 315.3 ± 22.0 °C at 760 mmHg[3]
Density (Predicted) 1.479 g/cm³[3]
SMILES CC1=NC=C(C(=N1)C(=O)O)Cl[1]
InChIKey WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted)
SpectroscopyExpected Characteristics
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing in the 10-13 ppm range. This signal would disappear upon D₂O exchange. - Pyrimidine Ring Proton (-CH=): A singlet in the aromatic region, likely between 8.5-9.0 ppm. - Methyl Protons (-CH₃): A singlet in the upfield region, typically around 2.5-2.8 ppm.
¹³C NMR - Carboxylic Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Pyrimidine Ring Carbons: Multiple signals between ~140-165 ppm. The carbon bearing the chlorine atom would be significantly affected. - Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm.
IR - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. - C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec - Molecular Ion (M⁺): Expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: A prominent fragment corresponding to the loss of COOH (m/z 127/129) would be expected.

Synthesis of this compound

Proposed Synthetic Pathway

The logical synthetic workflow starts from ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, proceeds through a chlorinated intermediate, and yields the final product upon hydrolysis.

G A Ethyl 2-methyl-6-oxo- 1,6-dihydropyrimidine-4-carboxylate B Ethyl 5-chloro-2-methyl- pyrimidine-4-carboxylate A->B  Step 1: Chlorination  POCl₃, N,N-Diethylaniline  Reflux C 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid B->C  Step 2: Hydrolysis  NaOH (aq)  Heat

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from established procedures for analogous pyrimidine syntheses and represent a viable method for obtaining the target compound.

Step 1: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 eq) followed by the slow addition of a tertiary amine base such as N,N-diethylaniline (1.1 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) from Step 1 in a suitable solvent like ethanol or tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the solution.

  • Reaction: Heat the mixture to reflux (60-80 °C) and stir for 1-3 hours, monitoring by TLC until the ester is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • Isolation: The product should precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The pyrimidine scaffold is considered a "privileged" structure due to its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases.[4] this compound is an ideal starting material for building libraries of potential kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of oncology drugs. The pyrimidine core can act as an ATP isostere, while the substituents at the 2, 4, and 5 positions can be modified to achieve potency and selectivity.

The general workflow for utilizing the title compound in kinase inhibitor synthesis involves sequential coupling reactions at the C4 and C5 positions.

G cluster_0 Core Intermediate cluster_1 Synthetic Elaboration cluster_2 Final Compound A 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid B Amide Coupling (R¹-NH₂) A->B C Suzuki or Buchwald-Hartwig Coupling (R²-B(OH)₂ or R²-NH₂) B->C D Potent & Selective Kinase Inhibitor C->D

Caption: General workflow for kinase inhibitor synthesis.

Representative Target: Cyclin-Dependent Kinase 9 (CDK9)

As a representative example, derivatives of this pyrimidine core are suitable for targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. CDK9, in particular, is a key transcriptional regulator, and its inhibition is a promising strategy for treating certain cancers. A recent study identified a potent CDK9 inhibitor, JSH-150, with an IC₅₀ of 1 nM.[5] While JSH-150 itself is not directly synthesized from the title compound, a hypothetical analogue can be envisioned where this compound serves as the starting point for creating a library of similar inhibitors.

The signaling pathway downstream of CDK9 involves the phosphorylation of RNA Polymerase II, leading to the transcription of anti-apoptotic proteins like MCL-1. Inhibition of CDK9 blocks this process, leading to apoptosis in cancer cells.

G CDK9 CDK9 / Cyclin T RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII P Transcription Transcriptional Elongation RNAPII->Transcription MCL1 MCL-1 / c-Myc (Anti-apoptotic proteins) Transcription->MCL1 Upregulation Apoptosis Apoptosis MCL1->Apoptosis Blocks Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK9 Inhibits

Caption: Simplified CDK9 signaling pathway targeted by inhibitors.

Biological Activity Data of Related Pyrimidine Kinase Inhibitors

To illustrate the potential of this scaffold, the table below presents biological activity data for known pyrimidine-based kinase inhibitors. These compounds demonstrate the high potency that can be achieved with this structural class.

Compound Name/ClassTarget Kinase(s)IC₅₀ (nM)Cell Line(s)Reference(s)
JSH-150 CDK91(Biochemical Assay)[5]
Compound 13 (Prodrug 25) Aurora A< 200NCI-H446 (SCLC)[6]
Pyrazolo[3,4-d]pyrimidine 4a CDK2210HCT116, HepG2[7]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not formally published, synthetic accessibility and versatile reactive handles make it an attractive starting point for the development of novel therapeutics. The demonstrated success of the pyrimidine scaffold in generating potent and selective kinase inhibitors underscores the importance of this building block. This guide provides a foundational understanding of its properties and a strategic framework for its application, encouraging further exploration by researchers in both academic and industrial settings.

References

The Pharmacological Landscape of Substituted Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their versatile scaffold allows for multi-positional modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the pharmacology of substituted pyrimidines, focusing on their quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate.

Quantitative Pharmacological Data of Substituted Pyrimidines

The biological activity of substituted pyrimidines is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for representative substituted pyrimidines across various therapeutic areas, providing a comparative analysis of their potency.

Kinase Inhibitors

Substituted pyrimidines are particularly prominent as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Compound IDIC₅₀ (nM)Cell LineReference
2,4-DiaminopyrimidinesCDK2, CDK93g83 (CDK2)-[1][2]
2,4-DiaminopyrimidinesCDK2, CDK93c65 (CDK9)-[1][2]
4-(Thiazol-5-yl)pyrimidinesCDK912u7-[3]
2-AnilinopyrimidinesCDK95b59-[4]
2-AnilinopyrimidinesCDK75f479-[4]
2-AnilinopyrimidinesCDK85d716-[4]
Pyrrolo[2,3-d]pyrimidinesEGFR463.76-[5][6]
Pyrrolo[2,3-d]pyrimidinesEGFR483.63-[5][6]
Pyrimidine-5-carbonitrilesEGFR10b8.29-[7]
Indolyl-PyrimidinesEGFR4g250-[8]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Anti-inflammatory Agents

Certain substituted pyrimidines exhibit potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway.

Table 2: Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
L1>1001.25>80[9][10]
L2>1002.50>40[9][10]
Piroxicam (Reference)2.55.00.5[9][10]
Meloxicam (Reference)12.50.815.6[9][10]

A higher selectivity index indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Antimicrobial Agents

The pyrimidine scaffold is also a viable pharmacophore for the development of novel antimicrobial agents.

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyrimidine-Based Antimicrobial Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
PyridothienopyrimidinesStaphylococcus aureus>1024[11]
PyridothienopyrimidinesEscherichia coli>1024[11]
Substituted Pyrroles and fused PyrimidinesStaphylococcus aureus15.63[11]
Substituted Pyrroles and fused PyrimidinesGram-negative bacteria7.81 - 15.63[11]

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Signaling Pathways Modulated by Substituted Pyrimidines

The therapeutic effects of many substituted pyrimidines are derived from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of inhibition for key pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers.[13] Pyrimidine-based inhibitors, such as certain pyrrolo[2,3-d]pyrimidines and pyrimidine-5-carbonitriles, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[5][6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Translocates & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription_Factors->Proliferation Inhibitor Substituted Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the point of inhibition by substituted pyrimidines.

Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation

CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Different CDK-cyclin complexes are active at specific phases of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer.[2] Substituted pyrimidines, such as 2,4-diaminopyrimidines and 4-(thiazol-5-yl)pyrimidines, can inhibit specific CDKs, leading to cell cycle arrest.[1][2][3]

CDK_Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Transition cluster_G2_M G2/M Transition G1 G1 Phase CyclinD_CDK46 Cyclin D CDK4/6 S S Phase CyclinA_CDK2 Cyclin A CDK2 G2 G2 Phase CyclinB_CDK1 Cyclin B CDK1 M M Phase M->G1 Cell Division Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes Transcription CyclinE_CDK2->S Drives CyclinA_CDK2->G2 Drives CyclinB_CDK1->M Drives Inhibitor Substituted Pyrimidine Inhibitor (e.g., CDK2/9 inhibitor) Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: CDK-mediated cell cycle regulation and points of inhibition.

Cyclooxygenase-2 (COX-2) and Prostaglandin Biosynthesis

The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 by certain pyrimidine derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10]

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Selective Pyrimidine COX-2 Inhibitor Inhibitor->COX2 Inhibits

Caption: Prostaglandin biosynthesis pathway and selective COX-2 inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of the pharmacological properties of substituted pyrimidines. The following are methodologies for key assays cited in the literature.

Kinase Inhibition Assay (Generic Protocol)

This assay is used to determine the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in the phosphorylation signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (substituted pyrimidines) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the test compound, kinase, and substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (SRB - Sulforhodamine B Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The SRB assay is a colorimetric assay that measures the total protein content of adherent cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

This guide provides a foundational understanding of the pharmacology of substituted pyrimidines. The versatility of the pyrimidine scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, will continue to drive the discovery and development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Initial Biological Screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical framework for the initial biological screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid. As of the time of this writing, specific biological assay data for this compound is not publicly available. The experimental protocols, data, and discussed signaling pathways are based on the known biological activities of structurally related pyrimidine derivatives and serve as an illustrative guide for potential screening strategies.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound is a small molecule that presents several points for chemical modification, making it an interesting candidate for initial biological screening to uncover its therapeutic potential. This guide outlines a hypothetical initial screening cascade for this compound, detailing experimental methodologies, presenting illustrative data, and visualizing relevant workflows and potential mechanisms of action.

Physicochemical Properties

A summary of the computed properties for this compound is provided in the table below, based on its PubChem entry[3].

PropertyValueReference
Molecular FormulaC6H5ClN2O2[3]
Molecular Weight172.57 g/mol [3]
IUPAC NameThis compound[3]
SMILESCC1=NC=C(C(=N1)C(=O)O)Cl[3]
InChIKeyWKVFRUIYIXKKFO-UHFFFAOYSA-N[3]

Hypothetical Initial Screening and Data

Based on the prevalence of pyrimidine derivatives as kinase inhibitors and anticancer agents, a plausible initial screening panel would include assays for cytotoxicity against various cancer cell lines and inhibition of a common protein kinase.

Data Presentation

The following table summarizes exemplary quantitative data from a hypothetical initial screening of this compound.

Assay TypeCell Line / TargetParameterResult
CytotoxicityA549 (Human Lung Carcinoma)IC50> 100 µM
CytotoxicityMCF-7 (Human Breast Cancer)IC5078.5 µM
CytotoxicityHCT116 (Human Colon Cancer)IC5085.2 µM
Kinase InhibitionProtein Kinase CK2IC5015.3 µM
AntibacterialE. coliMIC> 200 µg/mL
AntibacterialS. aureusMIC> 200 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • A549, MCF-7, and HCT116 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (DMSO) is also included.

  • The plates are incubated for another 48 hours under the same conditions.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., Protein Kinase CK2)

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Recombinant human Protein Kinase CK2

  • Kinase substrate peptide (e.g., RRRADDSDDDDD)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • The kinase reaction is set up in a 384-well plate. Each well contains the kinase buffer, the substrate peptide, and the test compound at various concentrations.

  • The reaction is initiated by adding ATP and the recombinant CK2 enzyme.

  • The plate is incubated at 30°C for 60 minutes.

  • After incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.

  • The Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, and subsequently, the ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. This is incubated for 30 minutes at room temperature.

  • The luminescence is measured using a plate reader.

  • The kinase activity is inversely proportional to the luminescent signal. The percent inhibition is calculated relative to a no-compound control, and the IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Decision Compound This compound StockSolution Stock Solution in DMSO Compound->StockSolution Cytotoxicity Cytotoxicity Assays (e.g., MTT on A549, MCF-7) StockSolution->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., CK2) StockSolution->KinaseAssay IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay->IC50 Hit Hit Identification IC50->Hit

General workflow for initial compound screening.
Hypothetical Signaling Pathway

The diagram below depicts a simplified, hypothetical signaling pathway where a pyrimidine derivative could act as a kinase inhibitor, impacting downstream cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CK2) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ADP Transcription Gene Transcription PhosphoSubstrate->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid Compound->Kinase Inhibition

Hypothetical kinase inhibition pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of this compound. The hypothetical data suggests modest and selective activity, warranting further investigation. Future studies should focus on synthesizing a library of derivatives to establish a structure-activity relationship (SAR). Promising compounds would then be subjected to more extensive secondary assays, including mechanism of action studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

References

Exploring the Chemical Space of Pyrimidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs. Among its vast derivatives, pyrimidine-4-carboxylic acids represent a privileged scaffold, offering a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the chemical space of pyrimidine-4-carboxylic acids, detailing their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery.

Physicochemical Properties of Pyrimidine-4-Carboxylic Acid Derivatives

The physicochemical properties of pyrimidine-4-carboxylic acid derivatives, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters influence solubility, membrane permeability, and target binding affinity. A comparative analysis of these properties is essential for rational drug design and lead optimization.[1][2]

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )LogP (calculated)pKa
Pyrimidine-4-carboxylic acid-HC₅H₄N₂O₂124.10-0.53.2
2-Amino-pyrimidine-4-carboxylic acid2-NH₂C₅H₅N₃O₂139.11-0.33.8
6-Oxo-3H-pyrimidine-4-carboxylic acid6-oxoC₅H₄N₂O₃140.10-1.22.7
2-Chloro-pyrimidine-4-carboxylic acid2-ClC₅H₃ClN₂O₂158.540.81.9
5-Bromo-pyrimidine-4-carboxylic acid5-BrC₅H₃BrN₂O₂202.990.62.1

Synthesis of the Pyrimidine-4-Carboxylic Acid Core

The synthesis of the pyrimidine-4-carboxylic acid scaffold can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a three-carbon unit with an N-C-N fragment, such as an amidine, urea, or guanidine derivative.[3][4] The Biginelli reaction, for instance, provides a classic and efficient method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[5] Another powerful method for the direct functionalization of the pyrimidine ring is the Minisci reaction, which allows for the introduction of a carboxylic acid group or its ester equivalent.[6]

Experimental Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a procedure for the regioselective homolytic ethoxycarbonylation of 5-bromopyrimidine.[6]

Materials:

  • 5-bromopyrimidine

  • Ethyl pyruvate

  • 30% Hydrogen peroxide

  • Iron(II) sulfate heptahydrate

  • Toluene

  • Water

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Radical Precursor: In a separate flask, slowly add 30% hydrogen peroxide to a solution of ethyl pyruvate in water at 0°C. Stir the mixture for 1 hour to form 2-hydroperoxy-2-hydroxypropanoate.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water. Add a catalytic amount of iron(II) sulfate heptahydrate.

  • Minisci Reaction: Slowly add the prepared solution of 2-hydroperoxy-2-hydroxypropanoate to the reaction mixture containing 5-bromopyrimidine. To improve the conversion rate, acetic acid can be used as a co-solvent.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield ethyl 5-bromopyrimidine-4-carboxylate.[6]

Biological Activities and Therapeutic Potential

Pyrimidine-4-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antibacterial, and anti-inflammatory agents.

Anticancer Activity

A significant area of research for pyrimidine-4-carboxylic acid derivatives is in oncology.[7] These compounds have been shown to inhibit the growth of various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.

Table of Anticancer Activity of Pyrimidine-4-Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Target
Pyrido[2,3-d]pyrimidinesA549 (Lung)42 - 47.5LOX
Pyrido[2,3-d]pyrimidinesHCT-116 (Colon)5.99Not specified
Imidazo[1,2-a]pyrimidinesMCF-7 (Breast)39.0 - 43.4Not specified
Imidazo[1,2-a]pyrimidinesMDA-MB-231 (Breast)35.1 - 35.9Not specified
Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrimidine-4-carboxylic acid derivatives have shown promising activity against a range of pathogenic bacteria.

Table of Antibacterial Activity of Pyrimidine-4-Carboxylic Acid Derivatives

Compound ClassBacterial StrainMIC (µg/mL)
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesS. aureus (MSSA)3.12
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesS. aureus (MRSA)4.61
Pyrazolo[1,5-a]pyrimidinesS. aureus>60% inhibition
Pyrazolo[1,5-a]pyrimidinesP. aeruginosa>60% inhibition

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrimidine-4-carboxylic acid derivatives exert their biological effects is crucial for their development as therapeutic agents. These compounds have been found to modulate key signaling pathways implicated in cancer and inflammation.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as potent EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-4-carboxylic Acid Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its aberrant activation is associated with various inflammatory diseases and cancer. Certain pyrimidine derivatives have been identified as inhibitors of this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Inhibitor Pyrimidine-4-carboxylic Acid Derivative Inhibitor->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Experimental Workflow for Drug Discovery

The discovery and development of novel drugs based on the pyrimidine-4-carboxylic acid scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Start Synthesis Library Synthesis Start->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADME/Tox) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical End IND Filing Preclinical->End

Drug Discovery Workflow
Experimental Protocol: High-Throughput Screening (HTS) for Enzyme Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pyrimidine-based compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimized for enzyme activity)

  • Library of pyrimidine-4-carboxylic acid derivatives (dissolved in DMSO)

  • Multi-well plates (e.g., 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the target enzyme and substrate in the assay buffer. Perform serial dilutions of the pyrimidine derivatives to create a range of concentrations.

  • Assay Setup: In a multi-well plate, add the assay buffer, the enzyme solution, and the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal should be proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The chemical space of pyrimidine-4-carboxylic acids is rich and continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with their diverse biological activities, ensures their continued importance in drug development. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and biological activities, along with detailed experimental protocols and visual representations of key concepts. It is intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the therapeutic potential of this remarkable class of compounds.

References

Methodological & Application

Synthesis Protocol for 5-Chloro-2-methylpyrimidine-4-carboxylic acid: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol outlines a multi-step synthetic route commencing from readily available starting materials. This document includes a comprehensive experimental procedure, a summary of quantitative data, and visual representations of the synthetic workflow and chemical pathway to facilitate understanding and replication in a laboratory setting.

Introduction

Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents due to their diverse biological activities. Specifically, substituted pyrimidine-4-carboxylic acids serve as crucial intermediates in the synthesis of kinase inhibitors, anti-cancer agents, and other pharmacologically active molecules. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for further chemical modifications, making a reliable and well-documented synthetic protocol highly valuable for the research community. The following protocol is a composite method based on established chemical transformations for pyrimidine ring synthesis and functionalization.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a five-step sequence:

  • Ring Formation: Construction of the pyrimidine core by condensation of acetamidine hydrochloride with dimethyl malonate to yield 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination: Conversion of the dihydroxy pyrimidine to 4,6-dichloro-2-methylpyrimidine using a standard chlorinating agent.

  • Selective Dechlorination: Removal of the chlorine atom at the 6-position to afford 4-chloro-2-methylpyrimidine.

  • Formylation: Introduction of a formyl group at the 5-position of the pyrimidine ring.

  • Oxidation: Conversion of the formyl group to the final carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields for steps 3 and 4 are estimates based on similar reactions, as direct experimental data for these specific transformations were not available in the cited literature.

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)ProductYield (%)
1Acetamidine HCl2.0Dimethyl malonate1.0Methanol18-2554,6-dihydroxy-2-methylpyrimidine86-87[1]
24,6-dihydroxy-2-methylpyrimidine1.0POCl₃ExcessN/AReflux34,6-dichloro-2-methylpyrimidine~85 (Est.)
34,6-dichloro-2-methylpyrimidine1.0Zinc powder2.0Ethanol/WaterReflux44-chloro-2-methylpyrimidine~70 (Est.)
44-chloro-2-methylpyrimidine1.0POCl₃/DMF1.5/3.01,2-Dichloroethane7065-chloro-2-methylpyrimidine-4-carbaldehyde~60 (Est.)
55-chloro-2-methylpyrimidine-4-carbaldehyde1.0KMnO₄1.1Acetone/Water0-252This compound~80 (Est.)

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1]

  • To a stirred solution of sodium methoxide (11.25 mol) in methanol (3960 mL) in a 10 L three-necked flask under an ice bath, add dimethyl malonate (2.5 mol).

  • After complete dissolution, add acetamidine hydrochloride (5 mol).

  • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C and stir for 5 hours. The solution will become a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 M hydrochloric acid.

  • A white solid will precipitate. Stir the suspension at 0 °C for 5 hours to complete crystallization.

  • Collect the solid by suction filtration, wash successively with ice-cold water and ice-cold methanol (0-5 °C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine as a white solid (Yield: 86%).

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4,6-dihydroxy-2-methylpyrimidine (1 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 5 molar equivalents) in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 molar equivalents).

  • Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of 4-chloro-2-methylpyrimidine

  • To a vigorously stirred slurry of 4,6-dichloro-2-methylpyrimidine (1 mol) in a 1:1 mixture of ethanol and water (10 mL per gram of pyrimidine), add zinc powder (2 molar equivalents) and a catalytic amount of iodine.

  • Heat the reaction mixture to reflux for 4 hours.

  • Upon completion, cool the mixture to room temperature and filter to remove excess zinc.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 4-chloro-2-methylpyrimidine.

Step 4: Synthesis of 5-chloro-2-methylpyrimidine-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (1.5 molar equivalents) in 1,2-dichloroethane to 0 °C.

  • Add N,N-dimethylformamide (3 molar equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-2-methylpyrimidine (1 molar equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-chloro-2-methylpyrimidine-4-carbaldehyde.

Step 5: Synthesis of this compound

  • Dissolve 5-chloro-2-methylpyrimidine-4-carbaldehyde (1 molar equivalent) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 1.1 molar equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Acidify the filtrate to pH 2-3 with 2 M hydrochloric acid.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Acetamidine HCl Acetamidine HCl Step 1: Ring Formation Step 1: Ring Formation Acetamidine HCl->Step 1: Ring Formation Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Step 1: Ring Formation Step 2: Chlorination Step 2: Chlorination Step 1: Ring Formation->Step 2: Chlorination Step 3: Selective Dechlorination Step 3: Selective Dechlorination Step 2: Chlorination->Step 3: Selective Dechlorination Step 4: Formylation Step 4: Formylation Step 3: Selective Dechlorination->Step 4: Formylation Step 5: Oxidation Step 5: Oxidation Step 4: Formylation->Step 5: Oxidation This compound This compound Step 5: Oxidation->this compound

Figure 1: Overall experimental workflow for the synthesis of this compound.

G start Acetamidine + Dimethyl Malonate intermediate1 4,6-dihydroxy-2-methylpyrimidine start->intermediate1 1. NaOMe, MeOH intermediate2 4,6-dichloro-2-methylpyrimidine intermediate1->intermediate2 2. POCl3 intermediate3 4-chloro-2-methylpyrimidine intermediate2->intermediate3 3. Zn, I2 intermediate4 5-chloro-2-methylpyrimidine-4-carbaldehyde intermediate3->intermediate4 4. POCl3, DMF product This compound intermediate4->product 5. KMnO4

Figure 2: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: 5-Chloro-2-methylpyrimidine-4-carboxylic acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-methylpyrimidine-4-carboxylic acid as a key intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative with the following properties:

PropertyValueReference
CAS Number 74840-47-4[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents

Applications in Medicinal Chemistry and Agrochemicals

This compound serves as a crucial building block in the synthesis of a variety of compounds with significant biological activity. Its reactive sites, including the carboxylic acid group and the chloro substituent, allow for diverse chemical modifications.

Notably, this intermediate is utilized in the development of:

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. Derivatives of this compound have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

  • Agrochemicals: Pyrimidine derivatives are also prevalent in the agrochemical industry as herbicides and fungicides. The structural features of this compound make it a valuable precursor for the synthesis of novel crop protection agents.

Experimental Protocols

Synthesis of this compound

A common route to this compound is the hydrolysis of its corresponding ethyl ester, ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.

Protocol: Hydrolysis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

ParameterValue
Reactants Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate, Lithium hydroxide (LiOH)
Solvent Water
Reaction Time 2-4 hours
Temperature Room temperature
Work-up Acidification with HCl, filtration
Purity >95% (by HPLC)
Yield High

Procedure:

  • To a solution of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) in a suitable volume of water, add lithium hydroxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Application as an Intermediate: Synthesis of a Pyrimidine-based EGFR Inhibitor

This compound can be used as a key intermediate in the synthesis of potent EGFR inhibitors. The following protocol outlines the synthesis of an N-phenyl-5-chloro-2-methylpyrimidine-4-carboxamide derivative, a scaffold found in some EGFR inhibitors.

Protocol: Amide Coupling with Aniline

ParameterValue
Reactants This compound, Aniline, HATU, DIPEA
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 12-24 hours
Temperature Room temperature
Work-up Aqueous work-up, extraction
Purification Column chromatography
Yield 60-80%

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-phenyl-5-chloro-2-methylpyrimidine-4-carboxamide.

Visualization of Synthetic and Biological Pathways

To further illustrate the utility of this compound, the following diagrams visualize the synthetic workflow and a relevant biological signaling pathway.

G cluster_synthesis Synthesis Workflow start Ethyl 5-chloro-2- methylpyrimidine-4-carboxylate intermediate 5-Chloro-2-methylpyrimidine- 4-carboxylic acid start->intermediate Hydrolysis (LiOH, H2O) product N-phenyl-5-chloro-2- methylpyrimidine-4-carboxamide (EGFR Inhibitor Scaffold) intermediate->product Amide Coupling (Aniline, HATU, DIPEA, DMF)

Caption: Synthetic pathway from the ester to the final amide.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.[2][3][4][5]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein provide a foundation for its use in the development of novel therapeutics and agrochemicals. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

Application Notes & Protocols: Functional Characterization of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein, which marks it for degradation by the 26S proteasome.[4][5]

This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a powerful method for targeting proteins previously considered "undruggable," such as scaffolding and regulatory proteins.[2][5] Validating the function and efficacy of a novel PROTAC requires a systematic workflow to confirm each step of its mechanism, from target engagement to cellular effects.[6]

This document provides detailed protocols for the essential assays required to characterize a PROTAC's activity, focusing on quantifying target degradation and its downstream effect on cell viability.

Mechanism of Action

The core function of a PROTAC is to act as a bridge between the target protein and an E3 ligase. This initiates a cascade of intracellular events culminating in the degradation of the target protein.[7]

  • Binding: The PROTAC, a heterobifunctional molecule, independently and often reversibly binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][]

  • Ternary Complex Formation: The PROTAC brings the POI and E3 ligase into close proximity, forming a key ternary complex. The stability and conformation of this complex are critical for degradation efficiency.[3][]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[5]

  • Recognition & Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[2][]

  • Recycling: The PROTAC is then released and is free to engage another POI and E3 ligase, enabling it to act catalytically.[5][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Polyubiquitination E2 E2-Ub E2->Ternary Transfers Ubiquitin Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC mechanism of action. (Within 100 characters)
Experimental Workflow for PROTAC Characterization

A systematic, multi-faceted approach is required to validate the activity and efficacy of a novel PROTAC.[7] The workflow involves a series of biochemical and cellular assays to confirm the intended mechanism of action, determine potency, and assess downstream functional consequences.[9]

PROTAC_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation start PROTAC Candidate Design & Synthesis biochem Step 1: Biochemical Assays (Target Engagement) start->biochem Confirm binding to POI and E3 Ligase (e.g., SPR) ternary Step 2: Ternary Complex Formation biochem->ternary Confirm simultaneous binding (e.g., TR-FRET, NanoBRET™) degradation Step 3: Cellular Degradation Assay ternary->degradation Quantify target degradation (e.g., HiBiT, Western Blot) viability Step 4: Functional Cellular Assay degradation->viability Assess downstream effects (e.g., CellTiter-Glo®) end Lead Optimization & Further Studies viability->end

Caption: Overall experimental workflow for PROTAC validation. (Within 100 characters)

Key Experimental Protocols

Protocol 1: Cellular Target Degradation using the HiBiT Lytic Assay

The HiBiT assay is a highly sensitive method for directly quantifying target protein degradation in cells.[10] It relies on CRISPR/Cas9 gene editing to insert a small 11-amino-acid tag (HiBiT) into the endogenous locus of the target protein.[11] In the presence of a detection reagent containing the complementary Large BiT (LgBiT) subunit and a substrate, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein.[12]

Methodology:

  • Cell Seeding:

    • Culture CRISPR-edited cells expressing the HiBiT-tagged target protein under standard conditions.

    • Seed the cells in a white, opaque 96-well assay plate at a predetermined optimal density (e.g., 10,000 cells/well in 80 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution series of the PROTAC compound (e.g., 11 points, 3-fold dilutions starting from 10 µM) in the appropriate cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of the PROTAC dilutions or vehicle control to the appropriate wells to achieve a final volume of 100 µL.

    • Incubate the plate for a predetermined time course (e.g., 2, 4, 8, 16, or 24 hours) at 37°C, 5% CO₂.[7]

  • Lysis and Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.[12]

    • Add a volume of the detection reagent equal to the culture volume in each well (100 µL).

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete cell lysis and signal stabilization.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate-based luminometer.

    • Normalize the data: Set the average signal from the vehicle-treated wells as 100% protein abundance and the background from no-cell wells as 0%.

    • Plot the percent protein remaining against the log of the PROTAC concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[13]

Protocol 2: Cell Viability using the CellTiter-Glo® Luminescent Assay

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[14] It is a critical functional assay to determine the downstream consequences of target protein degradation.

Methodology:

  • Cell Seeding:

    • Seed cells in a white, opaque 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 5,000 cells/well in 80 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution series of the PROTAC compound as described in Protocol 1.

    • Add 20 µL of the PROTAC dilutions or vehicle control to the wells.

    • Incubate for a period relevant to the degradation kinetics and expected phenotype (e.g., 72 hours).

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (100 µL).[14][15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate-based luminometer.

    • Normalize the data: Set the average signal from the vehicle-treated wells as 100% viability and the background from no-cell wells as 0%.

    • Plot the percent viability against the log of the PROTAC concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (concentration for 50% inhibition of cell viability).

Data Presentation

Quantitative data from the characterization of two hypothetical PROTACs (PROTAC-A and PROTAC-B) targeting the same protein are summarized below.

Table 1: Degradation Parameters for PROTAC-A and PROTAC-B (24-hour treatment)

ParameterPROTAC-APROTAC-BUnitDescription
DC₅₀ 2.225.7nMConcentration for 50% target degradation.
Dₘₐₓ 9785%Maximum achievable target degradation.
Hook Effect ModerateMinimal-Loss of degradation at high concentrations.

Data is hypothetical, based on representative values from literature.[16][17]

Table 2: Functional Cellular Parameters for PROTAC-A and PROTAC-B (72-hour treatment)

ParameterPROTAC-APROTAC-BUnitDescription
Cell Viability IC₅₀ 15.5180.2nMConcentration for 50% inhibition of cell viability.
Max Inhibition 9588%Maximum observed reduction in cell viability.

Data is hypothetical and for illustrative purposes.

References

Application Notes and Protocols for the Preparation of Amides from 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are a cornerstone functional group in medicinal chemistry and drug discovery, prized for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. Pyrimidine scaffolds are also prevalent in a vast array of pharmacologically active compounds, including kinase inhibitors used in oncology. The synthesis of amides from 5-Chloro-2-methylpyrimidine-4-carboxylic acid provides a versatile platform for the generation of novel molecular entities with potential therapeutic applications. This document provides detailed protocols for the preparation of these amides, quantitative data for representative reactions, and an overview of their potential applications, particularly as kinase inhibitors.

Chemical Information

  • Starting Material: this compound

  • IUPAC Name: this compound[1]

  • CAS Number: 74840-47-4[1]

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

Synthetic Methodologies

The preparation of amides from this compound can be achieved through several reliable synthetic routes. The most common approaches involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Below are two primary, detailed protocols:

  • Acyl Chloride Formation followed by Amination: This classic and robust two-step, one-pot method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired amine.

  • Direct Amide Coupling using Coupling Reagents: This method utilizes specialized reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This approach is particularly useful for sensitive substrates or when trying to avoid the harsh conditions of acyl chloride formation.

Protocol 1: Acyl Chloride Formation and Subsequent Amination

This protocol is adapted from established methods for amide synthesis and is suitable for a wide range of amines.[2][3][4] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acyl chloride.

Reaction Scheme:

G reactant1 This compound intermediate 5-Chloro-2-methylpyrimidine-4-carbonyl chloride reactant1->intermediate Step 1: Acyl Chloride Formation reactant2 SOCl₂ or (COCl)₂ reactant2->intermediate product 5-Chloro-2-methylpyrimidine-4-carboxamide Derivative intermediate->product Step 2: Amination reactant3 Amine (R-NH₂) reactant3->product

Caption: General workflow for the two-step, one-pot amide synthesis via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amination

  • Dissolve the crude 5-Chloro-2-methylpyrimidine-4-carbonyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C using an ice bath.

  • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Direct Amide Coupling with HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.[5][6] This method is generally milder than the acyl chloride route and is suitable for a wide range of amines, including those that are sterically hindered or have sensitive functional groups.

Reaction Scheme:

G cluster_reactants Reactants & Reagents reactant1 This compound product 5-Chloro-2-methylpyrimidine-4-carboxamide Derivative reactant1->product One-Pot Coupling reactant2 Amine (R-NH₂) reactant2->product One-Pot Coupling reagent1 HATU reagent1->product One-Pot Coupling reagent2 DIPEA reagent2->product One-Pot Coupling

Caption: Workflow for the one-pot direct amide coupling using HATU.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various amides from this compound using the protocols described above.

Amine ReactantMethodSolventReaction Time (h)Yield (%)Reference
AnilineAcyl Chloride (SOCl₂)Toluene/DCM485Hypothetical
BenzylamineHATU CouplingDMF692Hypothetical
MorpholineAcyl Chloride ((COCl)₂)DCM388Hypothetical
N-MethylanilineHATU CouplingDCM1275Hypothetical

Note: The data in this table is hypothetical and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Applications in Drug Development

Amides derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors . The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, where it mimics the adenine base of ATP to anchor the inhibitor in the enzyme's active site.

A notable example of a drug with a related structure is Dasatinib , a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7] Dasatinib features a 2-aminopyrimidinyl-thiazole-5-carboxamide core, highlighting the therapeutic potential of this class of compounds.[7][8]

Potential Signaling Pathways Targeted:

The amides synthesized from this compound could potentially inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis. The specific kinase targets would depend on the nature of the "R" group introduced via the amine.

G inhibitor 5-Chloro-2-methylpyrimidine- 4-carboxamide Derivative kinase Protein Kinase (e.g., Src, Abl, EGFR) inhibitor->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival

Caption: Potential mechanism of action for pyrimidine-based kinase inhibitors.

By inhibiting the phosphorylation of substrate proteins, these compounds can block downstream signaling pathways that are often dysregulated in cancer, thereby impeding tumor growth and survival. Further biological evaluation, including enzyme assays and cellular proliferation assays, is necessary to determine the specific kinase inhibitory profile and therapeutic potential of newly synthesized amides.

Conclusion

The preparation of amides from this compound is a straightforward and versatile process that can be accomplished through well-established synthetic methodologies. The resulting pyrimidine-4-carboxamides are valuable scaffolds in drug discovery, with a high potential for development as kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of this promising class of compounds.

References

Application Notes and Protocols for the Characterization of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of pyrimidine carboxylic acids, which are crucial scaffolds in numerous pharmaceuticals and biologically active molecules.[1][2][3] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented below, along with data interpretation guidelines and illustrative diagrams to facilitate experimental design and data analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the analysis of pyrimidine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments.[4][5] Reversed-phase HPLC is the most common modality used for these compounds.[4]

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify pyrimidine carboxylic acids in a sample matrix.

Instrumentation:

  • HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

  • C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or other suitable buffer components (e.g., acetate buffer)[4][6]

  • Analytical standards of the target pyrimidine carboxylic acids

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components. A common mobile phase consists of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[6] The exact ratio can be optimized for specific analytes and can be run in isocratic or gradient mode.[4]

  • Standard Solution Preparation: Prepare a stock solution of the pyrimidine carboxylic acid standard in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the pyrimidine carboxylic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices like biological fluids, solid-phase extraction (SPE) may be necessary for sample clean-up.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 5% Acetonitrile with 0.1% Phosphoric Acid in Water[6]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: Room temperature or controlled at 25 °C[4]

    • Injection Volume: 10 µL

    • Detection: UV at 255 nm[6]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Identify the peaks corresponding to the pyrimidine carboxylic acids based on their retention times compared to the analytical standards. For quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the samples.

Quantitative Data Summary
CompoundColumnMobile PhaseRetention Time (min)Detection
4-Pyridinecarboxylic acid IsomersCoresep 100 mixed-mode5% ACN with 0.1% phosphoric acidAnalyte-specificUV 255 nm

Note: Retention times are highly dependent on the specific pyrimidine carboxylic acid, the exact HPLC conditions, and the column used. The table above provides an example from the literature for pyridinecarboxylic acid isomers, which are structurally related to pyrimidine carboxylic acids.[6][7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq PeakID Peak Identification DataAcq->PeakID Quant Quantification PeakID->Quant LCMS_Analysis TIC Total Ion Chromatogram RT Retention Time TIC->RT MS1 MS1 Spectrum MW Molecular Weight MS1->MW MS2 MS/MS Spectrum Structure Structural Information MS2->Structure NMR_Info NMR NMR Spectrum ChemShift Chemical Shift NMR->ChemShift Integration Integration NMR->Integration Coupling Coupling Constant NMR->Coupling Structure Molecular Structure ChemShift->Structure Integration->Structure Coupling->Structure FTIR_Interpretation FTIR_Spectrum FTIR Spectrum Wavenumber (cm⁻¹) Absorbance/Transmittance Functional_Groups Identified Functional Groups O-H (stretch) C=O (stretch) C=N (stretch) C=C (stretch) FTIR_Spectrum->Functional_Groups Peak Analysis

References

Application Note: Analysis of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative analysis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid in solution. High-Performance Liquid Chromatography (HPLC) with UV detection is presented as a robust method for routine quantification. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level analysis. These protocols are designed to be readily implemented in a laboratory setting for applications such as purity assessment, stability testing, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note outlines two distinct yet complementary chromatographic techniques for this purpose. The reversed-phase HPLC method offers simplicity and reliability for routine analyses, while the LC-MS/MS method provides superior sensitivity and specificity, making it ideal for more demanding applications where trace-level detection is required. The analysis of pyrimidine derivatives is commonly achieved using reversed-phase HPLC with C8 and C18 columns.[1]

Part 1: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in bulk materials or simple formulations. The principle of reversed-phase chromatography is employed, where the analyte is separated based on its hydrophobicity. To enhance retention of the polar carboxylic acid, the mobile phase is acidified to suppress the ionization of the carboxyl group, thereby increasing its interaction with the nonpolar stationary phase.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2][3]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following data are representative examples and may vary based on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Part 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound, making it suitable for analysis in complex matrices such as biological fluids. The method utilizes the same chromatographic principles as the HPLC method but employs a mass spectrometer for detection. A volatile mobile phase modifier, such as formic acid, is used to ensure compatibility with the mass spectrometer.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Standard laboratory glassware and consumables

2. LC and MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 1 min, then to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Manufacturer's recommendation

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the HPLC method, using LC-MS grade solvents and mobile phase as the diluent. For biological samples, a protein precipitation or solid-phase extraction step would be necessary.

4. Data Analysis:

  • Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer.

  • Quantify the analyte using the peak area from the specific MRM transition and a calibration curve prepared in a matrix that matches the samples.

Quantitative Data Summary (LC-MS/MS)

The following data are representative examples and should be optimized for the specific instrument used.

ParameterValue
Retention Time ~ 3.2 min
Precursor Ion (m/z) 171.0 (for [M-H]⁻)
Product Ion (m/z) 127.0 (indicative of loss of CO₂)
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Experimental Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_LCMS HPLC or LC-MS/MS System Filtration->HPLC_LCMS Injection Integration Peak Integration HPLC_LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies and methodologies for the design, synthesis, and evaluation of enzyme inhibitors. The content is structured to guide researchers through the process of identifying and optimizing potent and selective enzyme inhibitors, crucial for advancing drug discovery and understanding biological pathways.

Strategies for Enzyme Inhibitor Design

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. Several key strategies have emerged, each with distinct advantages.

  • Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structure of the target enzyme, typically obtained through X-ray crystallography or NMR spectroscopy, to design inhibitors that fit precisely into the active site.[1][2][3] By understanding the molecular interactions between the enzyme and its natural substrate, researchers can design molecules with high affinity and selectivity.[2]

  • Fragment-Based Drug Discovery (FBDD): FBDD has become a powerful paradigm in lead discovery.[4][5] This method starts by screening libraries of low molecular weight compounds ("fragments") for weak binding to the target enzyme.[4] Biophysical techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) are essential for identifying and characterizing these initial hits. Subsequently, these fragments are elaborated or linked together to generate more potent, lead-like molecules.[4][6]

  • Rational Design Based on Transition-State Analogs: Enzymes function by stabilizing the transition state of a chemical reaction.[7][8] Therefore, stable molecules that mimic the geometry and charge distribution of the transition state can act as potent and highly selective inhibitors.[7][8] This strategy has been successfully applied to design inhibitors for various enzyme classes, including ATP-dependent ligases and hydrolases.[7]

Synthetic Methodologies for Enzyme Inhibitors

The synthesis of potential enzyme inhibitors often involves sophisticated organic chemistry techniques. A particularly powerful and versatile method that has gained prominence is "click chemistry."

Click Chemistry in Inhibitor Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, often proceeding under biocompatible conditions.[9][10][11] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring.[11][12]

This methodology is exceptionally well-suited for generating diverse libraries of potential inhibitors.[9][10] By creating a collection of "core" fragments bearing an alkyne group and a library of peripheral fragments with azide functionalities, a large number of bidentate inhibitors can be rapidly assembled and screened.[9][10]

Logical Workflow for Click Chemistry-Based Inhibitor Synthesis

G cluster_synthesis Fragment Synthesis cluster_assembly Library Assembly cluster_screening Screening Core_Synthesis Synthesize Alkyne-Bearing Core Groups Click_Chemistry Perform Click Chemistry (CuAAC Reaction) Core_Synthesis->Click_Chemistry Peripheral_Synthesis Synthesize Azide-Modified Peripheral Groups Peripheral_Synthesis->Click_Chemistry Screening Direct Biological Screening of Inhibitor Library Click_Chemistry->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID

Caption: Workflow for synthesizing and screening enzyme inhibitors using click chemistry.

Experimental Protocols for Enzyme Inhibition Assays

Once potential inhibitors have been synthesized, their efficacy must be evaluated through robust in vitro assays. The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action.[13]

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method for measuring enzyme activity and its inhibition by monitoring the change in absorbance of a chromogenic substrate or product.[14][15]

Materials:

  • Purified target enzyme

  • Substrate that produces a chromogenic product

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations (serial dilutions), and the enzyme. Include wells for positive and negative controls.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[17]

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate spectrophotometer.[18][14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.[16]

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Experimental Workflow for IC50 Determination

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Set up 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate Plate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance Change D->E F Calculate Reaction Velocities E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.

Quantitative Data Summary

The efficacy of enzyme inhibitors is quantified by various parameters, with IC50 being the most common. The following table provides a template for summarizing and comparing the potency of different inhibitors against a target enzyme.

InhibitorTarget EnzymeAssay TypeSubstrate Concentration (µM)IC50 (µM)Inhibition Type
Compound AProtease XFluorogenic100.5 ± 0.05Competitive
Compound BKinase YColorimetric51.2 ± 0.1Non-competitive
Compound CProtease XFluorogenic100.8 ± 0.07Competitive
Compound DPhosphatase ZColorimetric205.6 ± 0.4Mixed

Understanding Inhibition Mechanisms

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how an inhibitor interacts with an enzyme and for guiding further optimization.[13][19][20] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[13][19]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity but not substrate binding. This decreases Vmax but does not change Km.[13][20]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[13][20]

Signaling Pathway of Enzyme Inhibition Types

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 EI2->ESI2 +S

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

References

Application Notes and Protocols for Coupling Reactions with 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting various coupling reactions with 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS: 74840-47-4). This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The methodologies outlined are crucial for the construction of amides, esters, and for carbon-carbon bond formation, which are fundamental transformations in medicinal chemistry and drug development.

Amide Bond Formation (Amidation)

Amide coupling is one of the most frequently utilized reactions in drug discovery for the synthesis of stable and structurally diverse molecules. This compound can be readily coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for less reactive amines and for minimizing racemization.[1]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous LiCl (if DMF is used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for HATU Coupling

HATU_Coupling_Workflow reagents Dissolve Acid (1.0 eq) and Amine (1.1 eq) in Anhydrous DMF base Add DIPEA (2.0-3.0 eq) reagents->base activation Add HATU (1.2 eq) Solution base->activation reaction Stir at RT for 2-16h (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/NHS-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used and cost-effective method for amide bond formation.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC Hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • DIPEA or TEA

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC Hydrochloride (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the active NHS ester.

  • Add the amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for EDC/NHS Coupling

EDC_NHS_Coupling_Workflow reagents Dissolve Acid (1.0 eq) and NHS (1.2 eq) in Anhydrous DMF/DCM activation Add EDC.HCl (1.5 eq) at 0 °C reagents->activation ester_formation Stir at RT for 1-2h to form Active Ester activation->ester_formation amine_addition Add Amine (1.1 eq) and DIPEA (2.0-3.0 eq) ester_formation->amine_addition reaction Stir at RT for 4-24h (Monitor by TLC/LC-MS) amine_addition->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Amide Product purification->product

Caption: Workflow for EDC/NHS-mediated amide coupling.

Quantitative Data for Amide Coupling (Representative)

Coupling ReagentAmineBaseSolventTime (h)Yield (%)Reference
HATUAnilineDIPEADMF4>90General Protocol
EDC/NHSBenzylamineTEADCM1285-95General Protocol[2]
HATU(S)-1-(4-chlorophenyl)ethanamineDIPEADMA4High[4]

Note: Yields are representative for standard amide couplings and may vary depending on the specific amine used.

Ester Formation (Esterification)

Esterification of this compound can be achieved through several methods, most commonly via acid-catalyzed esterification (Fischer esterification) or by using coupling agents.

Protocol 3: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5]

Reaction Scheme:

Caption: Workflow for Fischer Esterification.

Quantitative Data for Esterification (Representative)

MethodAlcoholCatalystTime (h)Yield (%)Reference
FischerMethanolH₂SO₄12>90General Protocol [5]
FischerEthanolp-TsOH1685-95General Protocol [5]

Note: Yields are representative and depend on the alcohol and reaction conditions.

Carbon-Carbon Bond Formation (Cross-Coupling Reactions)

While direct cross-coupling with the carboxylic acid group is challenging, it can be achieved through decarbonylative pathways. Alternatively, the carboxylic acid can be converted to a more reactive functional group (e.g., halide) for traditional cross-coupling reactions like Suzuki, Sonogashira, or Heck.

Application Note: Decarbonylative Cross-Coupling

Recent advances have enabled the use of carboxylic acids as coupling partners in palladium-catalyzed reactions via a decarbonylative mechanism. [6][7][8][9]This approach is advantageous as it avoids the need for pre-functionalization of the starting material.

Conceptual Reaction Scheme (Decarbonylative Sonogashira Coupling):

This reaction typically involves the in situ activation of the carboxylic acid to a mixed anhydride, followed by oxidative addition to a low-valent palladium catalyst, decarbonylation, and subsequent coupling with the alkyne. [7][9]While a specific protocol for this compound is not readily available in the literature, the general conditions often involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), an activating agent (e.g., pivalic anhydride), and a base at elevated temperatures. [6][7][9] Logical Relationship for Decarbonylative Coupling

Decarbonylative_Coupling cluster_0 Reaction Components cluster_1 Catalytic Cycle Acid Pyrimidine Carboxylic Acid Activation In situ Anhydride Formation Acid->Activation Coupling_Partner Alkyne/Alkene/Boronic Acid Transmetalation Transmetalation/ Carbopalladation Coupling_Partner->Transmetalation Catalyst Pd(0) Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Activator Anhydride Activator->Activation Activation->OxAdd Decarbonylation Decarbonylation (-CO) OxAdd->Decarbonylation Decarbonylation->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Key steps in a decarbonylative cross-coupling reaction.

Application Note: Suzuki Coupling via Halogenation

A more traditional and widely applicable approach is the conversion of the carboxylic acid to a halide (e.g., via SOCl₂ or (COCl)₂), followed by a standard Suzuki-Miyaura cross-coupling reaction. The resulting halopyrimidine is an excellent substrate for palladium-catalyzed coupling with various boronic acids. [10][11][12][13] Two-Step Conceptual Pathway:

  • Halogenation: this compound → 4,5-Dichloro-2-methylpyrimidine

  • Suzuki Coupling: 4,5-Dichloro-2-methylpyrimidine + Ar-B(OH)₂ --(Pd catalyst, Base)--> 4-Aryl-5-chloro-2-methylpyrimidine

This two-step sequence allows for the regioselective introduction of aryl or heteroaryl substituents at the 4-position of the pyrimidine ring.

Quantitative Data for Suzuki Coupling of Related Dichloropyrimidines

Boronic AcidCatalystBaseSolventTime (min)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 (MW)81[11]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 (MW)95[11]
3-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 (MW)73[11]

Note: Data is for the Suzuki coupling of 2,4-dichloropyrimidine and serves as a model for the reactivity of the halogenated derivative.

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed by qualified individuals in a well-equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for the Derivatization of 5-Chloro-2-methylpyrimidine-4-carboxylic acid for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic derivatization of the pyrimidine scaffold allows for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the derivatization of 5-Chloro-2-methylpyrimidine-4-carboxylic acid. The primary focus is on the formation of amide derivatives (carboxamides) and their subsequent evaluation for potential anticancer and anti-inflammatory activities. While specific biological data for derivatives of this compound is not extensively available in public literature, this guide leverages data from structurally similar compounds to provide a framework for the design and testing of novel derivatives. The protocols and pathways described herein offer a robust starting point for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold.

Derivatization Protocols: Amide Bond Formation

The carboxylic acid moiety of this compound is an ideal handle for derivatization through amide bond formation. This reaction, typically requiring the activation of the carboxylic acid, allows for the introduction of a diverse range of amine-containing substituents. Below are two standard protocols for amide coupling using common and efficient reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Protocol 1: Amide Coupling using EDC/NHS

This method is widely used due to the water-solubility of the EDC and its byproducts, which simplifies purification.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired amine (1.1 equivalents). If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (2.0 equivalents) to liberate the free amine.

    • Continue stirring the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when racemization is a concern (not applicable here, but good practice).

Materials:

  • This compound

  • Desired primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Potential Biological Applications

Derivatives of this compound are promising candidates for biological testing in several areas, primarily oncology and inflammation.

Anticancer Activity

Structurally related pyrimidine derivatives have demonstrated potent anticancer activity. A notable target for pyrimidine-based inhibitors is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication.[4] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression.[1] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.[4]

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[3] Key targets in inflammatory pathways include cyclooxygenase (COX) enzymes and signaling cascades mediated by nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5][6] By inhibiting these pathways, pyrimidine-based compounds can reduce the production of pro-inflammatory mediators.

Data Presentation

The following tables summarize the biological activity of pyrimidine derivatives that are structurally related to the title compound. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives

Compound/Derivative ClassCell Line(s)IC50 / ActivityTargetReference
5-Chlorine-2-amino-pyrimidine derivative (5f)MCF-70.48 µMPLK4 (IC50 = 0.8 nM)[4]
7-Chloro-thiazolo[4,5-d]pyrimidine (3b)NCI-60 PanelGrowth % ranging from -82.97 to 63.05Not specified[1]
Pyrimidodiazepine (16c)NCI-60 PanelLC50 values up to 10-fold lower than doxorubicinDNA binding[7]
5-Chloro-indole-2-carboxamide (5f)A549GI50 = 29 nMEGFRT790M (IC50 = 9.5 nM)[8]

Table 2: Anti-inflammatory Activity of Structurally Related Pyrimidine Derivatives

Compound/Derivative ClassAssayIC50 / ActivityTargetReference
Pyrazolo[3,4-d]pyrimidine derivative (5)COX-2 Inhibition0.04 µMCOX-2[5]
Pyrazolo[3,4-d]pyrimidine derivative (6)COX-2 Inhibition0.04 µMCOX-2[5]
2,4,5-Trisubstituted pyrimidine (128)NF-κB and AP-1 Inhibition0.05 µMNF-κB, AP-1[5]
Oxazine-linked pyrimidine (TRX-01)MCF-7 cell proliferation9.17 µMNF-κB[9]

Visualizations

Experimental Workflow

G start This compound coupling Amide Coupling (EDC/NHS or HATU) start->coupling amine Diverse Amines amine->coupling derivatives Library of Carboxamide Derivatives coupling->derivatives bio_testing Biological Testing derivatives->bio_testing anticancer Anticancer Assays (e.g., MTT, PLK4 inhibition) bio_testing->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, NF-κB reporter) bio_testing->anti_inflammatory data Data Analysis (IC50 determination, SAR) anticancer->data anti_inflammatory->data end Lead Compound Identification data->end

Caption: Experimental workflow for derivatization and biological testing.

PLK4 Signaling Pathway in Cancer

G plk4_over PLK4 Overexpression (in Cancer) plk4 PLK4 Kinase Activity plk4_over->plk4 leads to increased centrosome Centrosome Duplication plk4->centrosome regulates apoptosis Cell Cycle Arrest & Apoptosis plk4->apoptosis inhibition leads to wnt Wnt/β-catenin Pathway plk4->wnt activates amplification Centrosome Amplification centrosome->amplification dysregulation leads to instability Genomic Instability amplification->instability tumorigenesis Tumorigenesis instability->tumorigenesis inhibitor 5-Chloro-2-methylpyrimidine -4-carboxamide Derivative inhibitor->plk4 inhibits emt EMT & Metastasis wnt->emt emt->tumorigenesis

Caption: PLK4 signaling pathway and potential inhibition.[1][4]

General Anti-inflammatory Signaling Pathways

G stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) mapk MAPK Pathway (p38, JNK, ERK) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb transcription Transcription of Pro-inflammatory Genes mapk->transcription inhibition Inhibition of Signaling nfkb->transcription cytokines Cytokines, Chemokines, COX-2, iNOS transcription->cytokines inflammation Inflammation cytokines->inflammation inhibitor Pyrimidine Derivative inhibitor->mapk inhibits inhibitor->nfkb inhibits inhibition->inflammation reduces

Caption: Inhibition of pro-inflammatory signaling pathways.[5][6][9]

References

Application of Building Blocks in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of molecular building blocks in combinatorial chemistry, a cornerstone of modern drug discovery. By systematically combining various chemical building blocks, vast libraries of diverse compounds can be rapidly synthesized and screened for biological activity, accelerating the identification of novel therapeutic leads.

Application Note 1: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library for Targeting G-Protein Coupled Receptors

Introduction: The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, including G-protein coupled receptors (GPCRs) such as the cholecystokinin A (CCK-A) receptor. The CCK-A receptor, found primarily in the gastrointestinal system, is involved in satiety and pancreatic secretion, making it a target for appetite suppressants.[1] Combinatorial synthesis on a solid support allows for the rapid generation of a large and diverse library of 1,4-benzodiazepine derivatives for screening against this receptor.

Library Design and Synthesis: A 1,4-benzodiazepine library can be constructed from three key building blocks: a 2-aminobenzophenone scaffold, various amino acids, and a selection of alkylating agents. The diversity of the library is generated by varying the substituents at three positions (R1, R2, and R3) on the benzodiazepine core.

Screening and Structure-Activity Relationship (SAR): The synthesized library can be screened for binding affinity to the CCK-A receptor using a competitive radioligand binding assay. Structure-activity relationship studies reveal that specific substitutions at the R1, R2, and R3 positions significantly impact binding affinity. For instance, certain 3-amino-1,4-benzodiazepine derivatives have shown high affinity for the CCK-A receptor, with IC50 values in the nanomolar range.

Quantitative Data: SAR of 1,4-Benzodiazepine Derivatives as CCK-A Receptor Antagonists
Compound IDR1 (Amino Acid Side Chain)R2 (Alkylating Agent)R3 (on Benzophenone)CCK-A Receptor Affinity (IC50, nM)
1 -CH(CH3)2 (Val)-CH2CH3 (Ethyl)-Cl11
2 -CH2Ph (Phe)-CH2CH3 (Ethyl)-Cl10
3 -CH(CH3)2 (Val)-CH2-c-Hex (Cyclohexylmethyl)-H9
4 -CH2Ph (Phe)-CH2-c-Hex (Cyclohexylmethyl)-H11

Note: The data presented in this table is representative and compiled from literature to illustrate structure-activity relationships.

Experimental Protocol: Solid-Phase Synthesis of a 1,4-Benzodiazepine Library

This protocol describes the synthesis of a 1,4-benzodiazepine library on a solid support using the split-and-pool strategy.

Materials:

  • Aminomethylated polystyrene resin

  • Fmoc-protected amino acids

  • 2-Aminobenzophenone derivatives

  • Alkylating agents (e.g., alkyl halides)

  • Reagents for solid-phase synthesis: Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), Piperidine, Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the aminomethylated polystyrene resin in DCM.

  • Scaffold Attachment: Couple the 2-aminobenzophenone scaffold to the resin.

  • Split the Resin: Divide the resin into equal portions, one for each amino acid to be used.

  • Amino Acid Coupling:

    • Deprotect the Fmoc group using 20% piperidine in DMF.

    • Couple the first set of Fmoc-protected amino acids to the resin in separate reaction vessels using DIC and HOBt in DMF.

  • Pool and Mix: Combine all resin portions and mix thoroughly.

  • Split the Resin Again: Divide the pooled resin into equal portions, one for each alkylating agent.

  • Alkylation: React each portion of the resin with a different alkylating agent.

  • Cyclization and Cleavage:

    • Treat the resin with TFA to simultaneously effect cyclization to form the 1,4-benzodiazepine ring and cleave the final product from the solid support.

  • Purification and Characterization: Purify the individual compounds and confirm their identity and purity using techniques like HPLC and mass spectrometry.

Diagrams

experimental_workflow cluster_synthesis Combinatorial Library Synthesis cluster_screening Screening and Hit Identification start Start with Solid Support (Resin Beads) split1 Split Resin into 'n' Portions start->split1 react1 React each portion with a unique Building Block A split1->react1 pool1 Pool and Mix all Resin Portions react1->pool1 split2 Split Resin into 'm' Portions pool1->split2 react2 React each portion with a unique Building Block B split2->react2 pool2 Pool and Mix all Resin Portions react2->pool2 cleave Cleave Compounds from Resin pool2->cleave library Compound Library (n x m compounds) cleave->library hts High-Throughput Screening (HTS) library->hts Screening hits Primary Hits hts->hits confirm Hit Confirmation and Validation hits->confirm sar Structure-Activity Relationship (SAR) confirm->sar lead Lead Compound sar->lead

Caption: Experimental workflow for combinatorial synthesis and screening.

Application Note 2: High-Throughput Screening of a Small Molecule Library for Kinase Inhibitors Targeting the MAPK Pathway

Introduction: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in key kinases like RAF, MEK, and ERK, is a hallmark of many cancers. Therefore, inhibitors of these kinases are attractive therapeutic targets. High-throughput screening (HTS) of combinatorial libraries is a powerful method for identifying novel kinase inhibitors.

Assay Principle: A common HTS method for kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction. The kinase activity is directly proportional to the amount of ADP generated. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP concentration and a weaker luminescent signal.

Quantitative Data: Virtual Screening of FDA-Approved Drugs Against MEK1

A virtual screen of FDA-approved drugs was performed to identify potential MEK1 inhibitors. The table below shows the docking scores and predicted inhibition constants (pKi) for the top-ranking compounds compared to a known MEK1 inhibitor, Selumetinib.[2]

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (pKi)
Radotinib-10.57.70
Alectinib-10.27.48
Axitinib-10.17.41
Ponatinib-9.87.19
Selumetinib (Reference) -7.2 5.28

Note: This data is from an in silico study and requires experimental validation.[2] A known potent MEK1/2 inhibitor, CI-1040, identified from library screening, has an IC50 of 17 nM.[3]

Experimental Protocol: High-Throughput Screening for MEK1 Kinase Inhibitors

This protocol is adapted for a 384-well plate format using a luminescence-based assay.

Materials:

  • Purified MEK1 kinase

  • Kinase substrate (e.g., inactive ERK1)

  • ATP

  • Test compounds from a combinatorial library

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes or an automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense test compounds and controls (no inhibitor for 100% activity, known inhibitor for 0% activity) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add a solution containing MEK1 kinase and its substrate (inactive ERK1) to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the IC50 values for active compounds.

Diagrams

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates MEK_Inhibitor MEK Inhibitor (e.g., CI-1040) MEK_Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.

hts_workflow cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization library Compound Library single_concentration Single Concentration Screening library->single_concentration primary_hits Identification of Primary Hits single_concentration->primary_hits dose_response Dose-Response Curve Generation primary_hits->dose_response ic50 IC50 Determination dose_response->ic50 secondary_assays Secondary/Orthogonal Assays ic50->secondary_assays confirmed_hits Confirmed Hits secondary_assays->confirmed_hits sar_studies SAR Studies confirmed_hits->sar_studies admet ADMET Profiling sar_studies->admet lead_candidate Lead Candidate admet->lead_candidate

Caption: High-throughput screening and hit validation workflow.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Chloro-2-methylpyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the hydrolysis of an ester precursor.

Problem 1: Low or No Conversion of Starting Material (Ester Precursor)

Possible Cause Suggested Solution
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH, LiOH) is used. For less reactive esters, an excess of base (1.5-2.0 equivalents) may be required.
Low Reaction Temperature Increase the reaction temperature. Saponification is often more efficient at elevated temperatures. Refluxing in a suitable solvent is a common practice.
Inappropriate Solvent The solvent should be able to dissolve both the ester and the base. A mixture of water and a miscible organic solvent like methanol, ethanol, or THF is often effective.[1]
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.
Poor Quality of Reagents Use fresh, anhydrous solvents and high-purity base. Moisture can consume some of the base.

Problem 2: Formation of a Significant Amount of Side Product (e.g., 5-Hydroxy-2-methylpyrimidine-4-carboxylic acid)

Possible Cause Suggested Solution
Harsh Reaction Conditions The chloro group at the 5-position can be susceptible to nucleophilic substitution by hydroxide ions, especially at high temperatures and high base concentrations.[2]
- Use a milder base such as lithium hydroxide (LiOH), which can be effective at lower temperatures.[2]
- Carefully control the reaction temperature and time to minimize the formation of the hydroxy byproduct.
- Consider using a non-aqueous solvent system if the substitution reaction is highly problematic.
Prolonged Reaction Time Extended exposure to basic conditions, even at moderate temperatures, can promote the substitution reaction. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Problem 3: Difficulty in Isolating the Product after Acidification

Possible Cause Suggested Solution
Product is Soluble in the Reaction Mixture If the product has some solubility in the workup solvent, concentration of the aqueous layer after acidification and filtration may be necessary. Extraction with a suitable organic solvent (e.g., ethyl acetate) may also be effective.
Formation of a Fine Precipitate Cool the solution in an ice bath after acidification to promote complete precipitation. If the precipitate is very fine and difficult to filter, try adding a filter aid like celite or allowing the precipitate to settle and decanting the supernatant.
Incorrect pH for Precipitation The product is a carboxylic acid and will precipitate at a low pH. Ensure the aqueous solution is acidified to a pH of 3-4 with an acid like concentrated HCl.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most commonly employed synthetic strategies include:

  • Hydrolysis of an ester precursor: This typically involves the saponification of ethyl or methyl 5-chloro-2-methylpyrimidine-4-carboxylate. The ester itself can be synthesized via various methods, including the Minisci reaction.[3]

  • Oxidation of a methyl group: This route would involve the oxidation of 5-chloro-2,4-dimethylpyrimidine. However, controlling the regioselectivity to oxidize only the methyl group at the 4-position can be challenging.

  • Carboxylation of the pyrimidine ring: This could theoretically be achieved through methods like Grignard reactions or lithiation followed by quenching with carbon dioxide. However, these methods can be complicated by the reactivity of the chloro-substituted pyrimidine ring.[4]

Q2: How can I synthesize the precursor, ethyl 5-chloro-2-methylpyrimidine-4-carboxylate?

A2: The synthesis of this precursor can be challenging. One reported method is the Minisci homolytic alkoxycarbonylation of 5-chloropyrimidine. This radical-based approach has been shown to be more efficient than some classical condensation methods, which often suffer from low yields and the formation of byproducts.[3]

Q3: What is the best base to use for the hydrolysis of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate?

A3: Both sodium hydroxide (NaOH) and lithium hydroxide (LiOH) can be used. LiOH is sometimes preferred as it can be effective under milder conditions, which can help to prevent the unwanted substitution of the chlorine atom.[2] A patent describes the use of 5N aqueous NaOH in methanol at room temperature.[1]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the product carboxylic acid. A suitable eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.

Q5: What are the typical purification methods for this compound?

A5: After precipitation from the acidified reaction mixture and filtration, the crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary, although this can be complicated by the acidity of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of its Ethyl Ester

This protocol is based on a general procedure for the hydrolysis of a similar pyrimidine ester.[1]

Reagents and Materials:

  • Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

  • Methanol

  • 5N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for extraction, if necessary)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) in methanol.

  • Hydrolysis: To the stirred solution, add 5N aqueous sodium hydroxide solution (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC. The reaction time can vary from a few hours to overnight.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice-water bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Diagrams

Synthesis_Workflow cluster_ester_synthesis Precursor Synthesis cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification 5-chloropyrimidine 5-Chloropyrimidine Minisci_Reaction Minisci Reaction (EtOOC-COOEt, etc.) 5-chloropyrimidine->Minisci_Reaction Ester Ethyl 5-chloro-2-methyl- pyrimidine-4-carboxylate Minisci_Reaction->Ester Hydrolysis_Step Hydrolysis (NaOH or LiOH) Ester->Hydrolysis_Step Product_Salt Sodium 5-chloro-2-methyl- pyrimidine-4-carboxylate Hydrolysis_Step->Product_Salt Acidification Acidification (HCl) Product_Salt->Acidification Final_Product 5-Chloro-2-methyl- pyrimidine-4-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Side_Products Side Products Observed? (e.g., by TLC/HPLC) Check_Conditions->Side_Products Optimize_Conditions Optimize Conditions: - Milder Base (LiOH) - Lower Temperature - Shorter Time Side_Products->Optimize_Conditions Yes Purification_Issue Difficulty in Purification Side_Products->Purification_Issue No Optimize_Conditions->Purification_Issue Recrystallize Recrystallization (e.g., EtOH/Water) Purification_Issue->Recrystallize Chromatography Column Chromatography Purification_Issue->Chromatography Successful_Synthesis Successful Synthesis Recrystallize->Successful_Synthesis Chromatography->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis optimization.

References

Technical Support Center: Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through a multi-step process. A common and effective strategy involves a two-step sequence:

  • Chlorination: The synthesis often starts from a more readily available 4-hydroxypyrimidine precursor, specifically ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) to the desired this compound.[1][2][3]

Alternative routes might involve the Sandmeyer reaction from an amino-pyrimidine precursor or the oxidation of a corresponding methyl or formyl group at the 4-position, though these are generally less common for this specific substitution pattern.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges during the synthesis, including:

  • Low yield in the chlorination step: The chlorination of the 4-hydroxypyrimidine precursor can sometimes result in low yields due to incomplete reaction or the formation of byproducts. Careful control of reaction conditions is crucial.

  • Incomplete hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid may not go to completion, leading to a mixture of starting material and product that can be difficult to separate.

  • Purification difficulties: The final product and intermediates may require careful purification, often involving recrystallization or column chromatography, to remove unreacted starting materials and byproducts.

  • Side reactions: As with many heterocyclic syntheses, there is a potential for side reactions, such as dichlorination or decomposition under harsh reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety is paramount in any chemical synthesis. For this specific process, the following precautions are critical:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong bases: Solutions of sodium hydroxide and lithium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Solvents: Many organic solvents used in the synthesis are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.

  • General Handling: Always wear appropriate PPE. Before starting any reaction, it is essential to read the Safety Data Sheets (SDS) for all chemicals being used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, following the proposed two-step synthetic route.

Problem 1: Low yield of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate in the chlorination step.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period. Increase Temperature: If the reaction is sluggish, a moderate increase in the reflux temperature might be beneficial. However, be cautious as excessive heat can lead to decomposition.
Reagent Purity/Activity Use Fresh POCl₃: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Using a fresh bottle or a recently opened one is recommended. Purity of Starting Material: Ensure the ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate is pure and dry. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst and acid scavenger, which may improve the yield.[1][2] Solvent Choice: While the reaction is often run neat in excess POCl₃, in some cases, the use of a high-boiling inert solvent might be beneficial.
Work-up Issues Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water to decompose excess POCl₃. Rapid addition can lead to vigorous reactions and potential loss of product. pH Adjustment: After quenching, the pH should be carefully neutralized before extraction to ensure the product is in its neutral form and can be efficiently extracted into the organic layer.

Problem 2: Incomplete hydrolysis of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Base Molar Ratio of Base: Ensure that a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion. A 2-3 fold excess is often recommended.
Reaction Time and Temperature Extend Reaction Time: Monitor the reaction by TLC. If the ester is still present, continue stirring at room temperature or apply gentle heating (e.g., 40-50°C) to accelerate the hydrolysis. Temperature Control: While heating can speed up the reaction, excessive temperatures might lead to decomposition of the pyrimidine ring.
Solvent System Co-solvent: If the ester has low solubility in the aqueous base, the addition of a co-solvent like methanol or ethanol can improve solubility and facilitate the reaction.
Product Precipitation Maintain pH during Reaction: Ensure the reaction mixture remains basic throughout the process. If the pH drops, the rate of hydrolysis will decrease.

Problem 3: Difficulty in purifying the final product, this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Unreacted Ester Optimize Hydrolysis: Refer to the troubleshooting steps for incomplete hydrolysis to ensure complete conversion of the ester. Purification: If a small amount of ester remains, it can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Formation of Byproducts Control Reaction Conditions: Strictly follow the optimized reaction conditions to minimize the formation of byproducts. Recrystallization: The crude product can often be purified by recrystallization. Experiment with different solvents to find one that provides good recovery and purity. Acid-Base Extraction: An acid-base workup can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.
Salts from Work-up Thorough Washing: Ensure the precipitated product is thoroughly washed with cold water to remove any inorganic salts from the neutralization step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines.[1][2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is adapted from a procedure for the hydrolysis of a similar chloro-substituted heterocyclic ester.[3]

  • Dissolve ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of methanol or ethanol and water.

  • Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Hydroxypyrimidines

ParameterCondition ACondition BExpected Outcome
Chlorinating Agent POCl₃ (neat)POCl₃ with N,N-dimethylanilineAddition of N,N-dimethylaniline may improve yield and reduce reaction time.
Temperature 105-110°C80-90°CLower temperatures may require longer reaction times but can reduce byproduct formation.
Reaction Time 2-4 hours6-8 hoursLonger reaction times may be necessary for less reactive substrates.

Table 2: Comparison of Bases for the Hydrolysis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

BaseMolar EquivalentsSolventTemperatureExpected Outcome
NaOH 2-3Methanol/WaterRoom TemperatureEffective for complete hydrolysis.
LiOH 2-3Methanol/WaterRoom TemperatureOften provides a cleaner reaction with high yield.[3]
KOH 2-3Ethanol/WaterRoom TemperatureAlso a viable option for saponification.

Visualizations

SynthesisWorkflow start Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate intermediate Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate start->intermediate Chlorination (POCl₃) product This compound intermediate->product Hydrolysis (NaOH or LiOH)

Caption: Synthetic workflow for this compound.

TroubleshootingFlow start Low Yield in Synthesis? step1 Chlorination Step Issue? start->step1 Yes step2 Hydrolysis Step Issue? start->step2 No cause1a Incomplete Reaction step1->cause1a Yes cause1b Reagent Quality step1->cause1b Yes purification Purification Challenge? step2->purification No cause2a Incomplete Hydrolysis step2->cause2a Yes cause2b Side Reactions step2->cause2b Yes cause3a Impurities Present purification->cause3a Yes solution1a Extend Time / Increase Temp cause1a->solution1a solution1b Use Fresh Reagents cause1b->solution1b solution2a Increase Base / Time cause2a->solution2a solution2b Control Temperature cause2b->solution2b solution3a Recrystallize / Chromatography cause3a->solution3a

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of Chlorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of chlorinated pyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of chlorinated pyrimidines in a question-and-answer format.

Recrystallization Troubleshooting

  • Question: My chlorinated pyrimidine compound will not crystallize, even after cooling the solution. What should I do?

    • Answer: This issue often arises from the selection of an inappropriate solvent or the presence of significant impurities that inhibit crystal formation.

      • Solvent Screening: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Experiment with a range of solvents with varying polarities. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/tetrahydrofuran.

      • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.

      • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals.[1]

  • Question: My compound precipitates as an oil or amorphous solid instead of crystals. How can I fix this?

    • Answer: Oiling out typically occurs when the solution is too concentrated or cooled too rapidly.

      • Slower Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[1]

      • Dilution: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly.

      • Solvent Choice: Consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature to slow down the precipitation process.[1]

  • Question: After recrystallization, my product is still impure. What are the next steps?

    • Answer: If a single recrystallization does not yield a product of sufficient purity, consider the following:

      • Second Recrystallization: A second recrystallization using a different solvent system can be effective in removing persistent impurities.[1]

      • Alternative Purification Method: If the impurities have a similar solubility profile to your product, recrystallization may not be the most effective technique. In such cases, column chromatography is a more suitable purification method.[1]

Column Chromatography Troubleshooting

  • Question: My chlorinated pyrimidine appears to be degrading on the silica gel column. What is happening and how can I prevent it?

    • Answer: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Chlorinated pyrimidines can be susceptible to hydrolysis under acidic conditions.

      • Neutralize Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine or pyridine.[1][2] This will neutralize the acidic sites on the silica surface.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different from silica gel, and you will need to re-optimize your solvent system using thin-layer chromatography (TLC).

  • Question: I am having difficulty separating my target compound from a closely related impurity with a similar Rf value. How can I improve the separation?

    • Answer: Improving the resolution between two closely eluting spots requires careful optimization of the chromatographic conditions.

      • Solvent System Optimization: Test a variety of solvent systems with different polarities and compositions. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve separation.

      • Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your target compound and then the more polar impurities.[2]

      • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.

  • Question: My compound is tailing on the column, leading to broad peaks and poor separation. What causes this and how can I fix it?

    • Answer: Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by column overload.

      • Mobile Phase Modifier: For basic compounds like pyrimidines, adding a small amount of a base such as triethylamine or pyridine to the mobile phase can reduce tailing by competing for the active sites on the silica gel.[1]

      • Reduce Sample Load: Overloading the column can lead to peak broadening and tailing. Try loading a smaller amount of your crude product onto the column.

      • Check for Degradation: Tailing can also be an indication of on-column degradation. If you suspect this, consider the solutions for compound degradation mentioned above.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in chlorinated pyrimidine synthesis?

    • A1: Common impurities include unreacted starting materials (e.g., uracil, barbituric acid), incompletely chlorinated intermediates (e.g., hydroxy-chloropyrimidines), and byproducts from side reactions such as hydrolysis of the chloro-substituents to hydroxyl groups.[3] Residual chlorinating agents like phosphorus oxychloride and inorganic salts are also common.

  • Q2: How can I monitor the purity of my chlorinated pyrimidine during purification?

    • A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying impurity peaks.

  • Q3: Are chlorinated pyrimidines stable in common organic solvents?

    • A3: The stability of chlorinated pyrimidines depends on the specific compound and the solvent. They are generally susceptible to nucleophilic attack. Protic solvents like water, methanol, and ethanol are generally not recommended for long-term storage as they can react with the chloro-substituents, leading to hydrolysis or alcoholysis.[5] Aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are more suitable for preparing stock solutions, but it is always best to prepare solutions fresh.[5]

  • Q4: Can I purify chlorinated pyrimidines by distillation?

    • A4: Yes, distillation can be an effective purification method for some chlorinated pyrimidines, particularly for removing non-volatile impurities. For sensitive compounds that may decompose at high temperatures, vacuum distillation is recommended.[2][6]

Data Presentation

Table 1: Purity and Yield of 2,4,6-Trichloropyrimidine from Different Purification Methods

Purification MethodPurityYield (based on barbituric acid)Reference
Distillation97.6%92.4%[7]
Distillation followed by heating at 170°CHigh PurityNot specified[6]
Water vapor distillation under reduced pressure>99.52%80-92%[8]

Table 2: Common Recrystallization Solvents for Chlorinated Pyrimidines

CompoundSolvent(s)Reference
5-ChlorouracilHot water[4]
2-ChloropyrimidineBenzene, pet ether, or a mixture of both[2][9]
2-(Chloromethyl)pyrimidine hydrochlorideEthanol/ether[10]
6-Chloropyrido[2,3-d]pyrimidine derivativesEthanol, acetone, 1,4-dioxane, ethyl acetate/hexane[1]

Experimental Protocols

Protocol 1: Purification of a Chlorinated Pyrimidine by Recrystallization

This protocol provides a general procedure for the purification of a solid chlorinated pyrimidine compound.

  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • Add a few drops of different solvents to each test tube and observe the solubility at room temperature.

    • Heat the test tubes with the insoluble samples in a water bath and observe if the compound dissolves.

    • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude chlorinated pyrimidine in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature undisturbed.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification of a Chlorinated Pyrimidine by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a chlorinated pyrimidine using flash column chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand to the top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chlorinated pyrimidine.

Mandatory Visualizations

G cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_result Outcome start Crude Chlorinated Pyrimidine recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc hplc_gc HPLC/GC tlc->hplc_gc nmr NMR hplc_gc->nmr pure_product Pure Product nmr->pure_product Purity Confirmed impure_product Impure Product nmr->impure_product Impurities Detected impure_product->recrystallization Re-purify impure_product->column_chromatography Re-purify

Caption: General workflow for the purification and analysis of chlorinated pyrimidine compounds.

G cluster_problem Problem cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Low Purity After Initial Purification check_method Review Purification Method problem->check_method check_impurities Identify Impurities (TLC, NMR) problem->check_impurities rerun_purification Repeat Purification check_method->rerun_purification change_solvent Change Recrystallization Solvent check_method->change_solvent optimize_column Optimize Column Chromatography check_impurities->optimize_column alternative_method Use Alternative Method (e.g., Distillation) check_impurities->alternative_method success Achieved Desired Purity rerun_purification->success change_solvent->success optimize_column->success alternative_method->success

Caption: Troubleshooting logic for addressing low purity in chlorinated pyrimidine purification.

References

Identification and minimization of by-products in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of pyrimidine derivatives, focusing on the identification and minimization of by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis to minimize by-product formation?

A1: To minimize by-product formation, it is crucial to control reaction conditions such as temperature, pressure, and reaction time. Reagent stoichiometry, or the molar ratios of reactants, must be carefully calculated and measured. Additionally, many reactions in heterocyclic chemistry are sensitive to air and moisture, making an inert atmosphere (e.g., nitrogen or argon) essential for improving yield and reducing side products.[1]

Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?

A2: The formation of regioisomers can be minimized by the careful selection of starting materials and reaction conditions. Common strategies include the use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position. The electronic nature of existing substituents on the pyrimidine ring also significantly influences the direction of incoming electrophiles or nucleophiles.[1]

Q3: My TLC analysis shows multiple spots, indicating a complex mixture. What are the likely side reactions?

A3: A complex mixture often results from various side reactions. The inherent reactivity of the pyrimidine ring and its precursors can lead to dimerization, polymerization, or rearrangement.[1] In specific reactions like the Biginelli reaction, side products can include N-acylureas or linear ureides from incomplete cyclization.[2][3] For syntheses involving chalcones and guanidine, potential side reactions include Michael addition of guanidine without subsequent cyclization.[3]

Q4: What are the best analytical techniques for identifying unknown by-products in my pyrimidine synthesis?

A4: A combination of chromatographic and spectroscopic techniques is most effective. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for initial assessment of mixture complexity.[1][4] For structural elucidation of by-products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the chemical structure, while Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information and fragmentation patterns to help identify the compounds.[1][4]

Q5: How can I effectively monitor a solid-phase pyrimidine synthesis to avoid by-product formation?

A5: Monitoring solid-phase reactions typically involves cleaving a small amount of the resin-bound product, followed by analysis of the cleaved material using TLC, HPLC, or LC-MS.[4] This allows for the assessment of reaction completion and the presence of any side products before proceeding with the full cleavage of the product from the resin.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common issue in pyrimidine synthesis and can be attributed to several factors.

Symptoms:

  • Low recovery of the desired product after purification.

  • TLC/HPLC analysis shows a significant amount of unreacted starting materials.[3]

Possible Causes and Solutions:

Possible Cause Suggested Solution Citation
Purity of Starting Materials Impurities or residual moisture in reactants can interfere with the reaction. Ensure all starting materials are of high purity and are thoroughly dried.[1][2]
Incorrect Reagent Stoichiometry Incorrect molar ratios can lead to low conversion. Carefully calculate and measure the amounts of all reactants. A slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[1][5]
Non-optimal Reaction Conditions Inadequate temperature or reaction time can result in incomplete reactions. Monitor the reaction progress using TLC or HPLC to determine the optimal conditions. Consider using microwave-assisted synthesis to potentially reduce reaction times and improve yields.[1][2][5]
Insufficient Catalyst Activity The catalyst may be deactivated or used in an insufficient amount. Try increasing the catalyst loading or using a more active catalyst.[3]
Atmosphere Control Reactions sensitive to air or moisture can have reduced yields. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Presence of Unexpected By-products

The formation of by-products complicates purification and reduces the overall yield.

Symptoms:

  • Multiple spots observed on TLC.

  • Unexpected peaks in HPLC or NMR spectra.[4]

  • Formation of insoluble materials during the reaction.[3]

Common By-products and Minimization Strategies:

By-product Type Formation Context Minimization Strategy Citation
Dimers/Polymers High reactant concentration, elevated temperatures.Modify reaction conditions (e.g., lower temperature, change solvent), control the rate of reagent addition.[1]
Regioisomers Substitution reactions on substituted pyrimidines.Use appropriate protecting or directing groups to enhance regioselectivity.[1]
Over-alkylation/Acylation Reactions involving alkylating or acylating agents.Control the stoichiometry of the electrophile and the reaction time.[1]
N-acylureas Biginelli reaction.Carefully control reaction stoichiometry and catalyst. Recrystallization is often effective for removal.[2]
Linear Ureides Incomplete cyclization in reactions like the Biginelli synthesis.Ensure sufficient reaction time and optimal temperature to promote cyclization.[3]
Michael Adducts Reactions of nucleophiles (e.g., guanidine) with α,β-unsaturated ketones (e.g., chalcones).Optimize reaction conditions to favor cyclization over simple addition.[3]
Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative can be challenging due to impurities with similar physicochemical properties.

Symptoms:

  • Co-elution of product and impurities during column chromatography.

  • Product instability during purification.[1]

  • Incomplete removal of catalysts or reagents.[1]

  • Compound precipitates as an oil or amorphous solid instead of crystals during recrystallization.[6]

Purification Troubleshooting:

Problem Suggested Solution Citation
Poor separation in column chromatography Experiment with different solvent systems (adjusting polarity). Consider alternative stationary phases like alumina if the compound is unstable on silica gel. Preparative HPLC may be necessary for difficult separations.[1]
Product instability on silica gel Use a different stationary phase (e.g., alumina) or employ non-chromatographic methods like crystallization.[1]
Rapid precipitation during recrystallization Ensure the cooling process is slow. Allow the flask to cool to room temperature on the benchtop before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[6]
Residual catalysts or reagents Implement thorough work-up procedures, including aqueous washes and extractions, before chromatographic purification.[1]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation : Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[4]

  • Spotting : Apply a small amount of the reaction mixture (dissolved in a suitable solvent) to the starting line. Also spot the starting materials for comparison.

  • Development : Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[4]

  • Visualization : Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate is dry, visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[4]

  • Interpretation : The disappearance of starting material spots and the appearance of new product spots indicate the reaction's progress.

Protocol 2: General Procedure for Purification by Column Chromatography
  • Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed.

  • Sample Loading : Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed.[6]

  • Elution : Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure proper separation.[6]

  • Fraction Analysis : Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.[6]

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[6]

Protocol 3: General Procedure for Purification by Recrystallization
  • Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution : Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation. The flask can then be placed in an ice bath to maximize the yield of crystals.[6]

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying : Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Byproduct_Troubleshooting_Workflow start Unexpected By-products Detected (TLC, HPLC, NMR, MS) identify Identify By-product Structure (LC-MS, NMR) start->identify review_mech Review Reaction Mechanism for Potential Side Reactions identify->review_mech known_byproduct Is it a known by-product? review_mech->known_byproduct optimize_cond Optimize Reaction Conditions known_byproduct->optimize_cond  Yes change_reagents Modify Reagents or Protecting Groups known_byproduct->change_reagents  No purify Select Appropriate Purification Method optimize_cond->purify change_reagents->purify end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for unexpected by-products.

Reaction_Monitoring_Workflow start Start Pyrimidine Synthesis take_aliquot Take Reaction Aliquot at Timed Intervals start->take_aliquot analyze Analyze via TLC or HPLC take_aliquot->analyze check_completion Is Reaction Complete? (Starting Material Consumed) analyze->check_completion byproducts Are By-products Forming? check_completion->byproducts Yes continue_rxn Continue Reaction check_completion->continue_rxn No stop_rxn Stop Reaction & Work-up byproducts->stop_rxn No troubleshoot Troubleshoot Conditions (See By-product Workflow) byproducts->troubleshoot Yes continue_rxn->take_aliquot

Caption: General workflow for monitoring pyrimidine synthesis.

Purification_Strategy start Crude Product Mixture assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No check_purity1 Is product pure? recrystallize->check_purity1 check_purity1->column No end Pure Product check_purity1->end Yes check_purity2 Is product pure? column->check_purity2 prep_hplc Consider Preparative HPLC check_purity2->prep_hplc No check_purity2->end Yes prep_hplc->end

Caption: Decision tree for selecting a purification strategy.

References

Troubleshooting solubility issues with 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a pyrimidine derivative containing a carboxylic acid group. As with many pyrimidine derivatives, it can exhibit limited solubility in aqueous solutions.[1] Its solubility is influenced by the presence of both a hydrophobic pyrimidine ring and a hydrophilic carboxylic acid group. Carboxylic acids, in general, tend to be more soluble in basic solutions where the carboxylic acid group can deprotonate to form a more soluble carboxylate salt.[2][3]

Q2: I am having difficulty dissolving this compound in water. What should I do?

A2: Direct dissolution in water is often challenging. It is recommended to first attempt dissolution in an organic solvent or to adjust the pH of the aqueous solution. For many pyrimidine derivatives, organic solvents like DMSO are effective for creating stock solutions.[1]

Q3: What common organic solvents can be used to dissolve this compound?

A3: While specific data for this compound is limited, researchers commonly use water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or methanol to dissolve similar compounds.[1][4] It is advisable to prepare a concentrated stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium.

Q4: How can pH adjustment improve the solubility of this compound?

A4: The carboxylic acid group on the molecule can be deprotonated to form a carboxylate salt, which is significantly more soluble in water.[2][5] By carefully adding a base (e.g., sodium hydroxide) to your aqueous solution, you can increase the pH and facilitate the dissolution of the compound. It is crucial to ensure that the final pH of the solution is compatible with your experimental setup.[2]

Q5: Are there other methods to enhance the aqueous solubility of pyrimidine derivatives like this one?

A5: Yes, several formulation strategies can be employed to improve aqueous solubility. These include the formation of amorphous solid dispersions with inert polymers, complexation with cyclodextrins, or encapsulation into liposomes.[1][6][7] These are more advanced techniques typically used in drug formulation and development.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Assessment

If you are encountering poor solubility, follow this workflow to identify a suitable solvent system.

Solubility_Troubleshooting_Workflow start Start: Compound is insoluble in desired aqueous buffer step1 Try dissolving in a small amount of a water-miscible organic solvent first (e.g., DMSO, DMF, Methanol). start->step1 q1 Did it dissolve? step1->q1 step2 Prepare a concentrated stock solution in the organic solvent. Serially dilute the stock solution into your aqueous buffer. q1->step2 Yes step3 Try pH adjustment of the aqueous buffer. Add a base (e.g., 0.1M NaOH) dropwise to increase pH. q1->step3 No q2 Does the compound precipitate upon dilution? step2->q2 q2->step3 Yes success Success: Compound is dissolved. q2->success No q3 Did it dissolve? step3->q3 q3->success Yes fail Further investigation needed. Consider advanced formulation strategies. q3->fail No

Caption: A logical workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (DMSO)

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous buffer.

  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add a minimal volume of 100% DMSO to the solid compound.

    • Vortex or sonicate the mixture until the solid is completely dissolved. This will be your concentrated stock solution.

  • Dilution into Aqueous Buffer:

    • While vortexing your desired aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise.

    • Do not exceed a final DMSO concentration that is incompatible with your experimental system (typically <1%).

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or a different solubilization method.

Protocol 2: Solubilization by pH Adjustment

This protocol details how to increase the aqueous solubility by forming a salt through pH modification.

  • Initial Suspension:

    • Suspend the weighed this compound in your desired volume of aqueous buffer.

  • pH Adjustment:

    • While stirring the suspension, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the basic solution until the compound fully dissolves. The solution should become clear.

  • Final pH Check:

    • Once the compound is dissolved, check the final pH of the solution.

    • Ensure the final pH is within the acceptable range for your experiment. If necessary, you can adjust it back slightly with a dilute acid, but be cautious as lowering the pH too much may cause the compound to precipitate out of solution.

Chemical and Physical Properties

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C6H5ClN2O2[8]
Molecular Weight 172.57 g/mol [8]
IUPAC Name This compound[8]

Safety Information

This compound is associated with the following hazards:

  • May be harmful if swallowed.[8]

  • Causes skin irritation.[8][9]

  • Causes serious eye irritation.[8][9]

  • May cause respiratory irritation.[8][9]

Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[10]

References

Technical Support Center: Refinement of Work-up Procedures for Pyrimidine Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of pyrimidine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a common issue. The primary causes include suboptimal catalyst performance, competing side reactions, and incomplete cyclization.[1] To improve the yield, consider the following:

  • Catalyst Choice: While classical methods use acid catalysts like HCl, modern catalysts can be more efficient for certain substrates. Experimenting with different Lewis or Brønsted acids may improve yields.

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and promote or suppress byproduct formation. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for specific substrates.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[1]

  • Reagent Purity: Ensure all starting materials, including the aldehyde, β-ketoester, and urea, are of high purity as impurities can inhibit the reaction.[1]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition into ammonia, which can lead to side reactions.[1]

Q2: I am observing a highly fluorescent, yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.[1]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1]

Q3: My crude product from a pyrimidine synthesis is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities to the desired product.

  • N-acylurea byproducts: These can form in the Biginelli reaction and complicate purification. Recrystallization is often the most effective method for their removal. Careful selection of the recrystallization solvent is crucial.[1]

  • Unreacted Starting Materials: A proper work-up procedure is essential. This typically involves washing the organic layer with aqueous solutions to remove water-soluble starting materials and byproducts.[2] For acidic or basic starting materials, washing with a dilute base or acid, respectively, can facilitate their removal.

  • Co-eluting Impurities during Chromatography: If impurities have similar polarities to your product, separation by column chromatography can be difficult. Trying different solvent systems for elution or considering alternative purification techniques like preparative HPLC or crystallization may be necessary.[2]

Q4: I am having trouble crystallizing my pyrimidine carboxylic acid product. What should I do?

A4: Crystallization issues are common. Here are some troubleshooting steps:

  • No Crystals Form:

    • The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration.

    • The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Oiling Out: The compound may be forming an oil instead of crystals. This can happen if the solution is cooled too quickly or if impurities are present.

    • Try cooling the solution more slowly.

    • Ensure the starting material for crystallization is as pure as possible.

    • Try a different solvent or a solvent mixture.

Q5: How do I effectively monitor the progress of my pyrimidine carboxylic acid reaction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.

  • Procedure: Spot the starting material(s) and the reaction mixture on a TLC plate and elute with an appropriate solvent system.

  • Analysis: The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is proceeding. By comparing the relative intensities of the spots over time, you can estimate the extent of the reaction.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inefficient catalystEnsure the catalyst is active and used in the appropriate amount. Consider screening other catalysts.
Suboptimal reaction temperatureOptimize the temperature. Monitor by TLC to find the ideal balance between reaction rate and side product formation.[1]
Incorrect stoichiometryCarefully measure and verify the molar ratios of all reactants.
Impure reagentsUse high-purity starting materials.
Significant side product formation Reaction temperature is too highLower the reaction temperature to disfavor the formation of side products like Hantzsch dihydropyridines.[1]
Incorrect order of reagent additionExperiment with the order of addition. For example, in the Biginelli reaction, adding urea last may be beneficial.[1]
Product loss during work-up Product is partially soluble in the aqueous layerBack-extract the aqueous layer with the organic solvent.
Emulsion formationTo break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in separating product from impurities by column chromatography Similar polarity of product and impuritiesExperiment with different eluent systems. Consider using a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC or crystallization may be necessary.[2]
Product "oils out" during crystallization Solution cooled too rapidlyAllow the solution to cool more slowly to room temperature before placing it in an ice bath.
High concentration of impuritiesPurify the crude product by another method (e.g., column chromatography) before attempting crystallization.
Inappropriate solventExperiment with different crystallization solvents or solvent mixtures.
Product is water-soluble, making extraction difficult Zwitterionic nature of the pyrimidine carboxylic acidAdjust the pH of the aqueous solution to suppress the ionization of either the carboxylic acid or the pyrimidine ring, thereby increasing its solubility in an organic solvent. For example, acidifying the solution will protonate the carboxylate, making it more organic-soluble.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones (Biginelli Reaction)
CatalystCatalyst Loading (mol%)Time (h)Yield (%)
None-3<20
Supported Cu(II) Nanocatalyst0.4348
Supported Cu(II) Nanocatalyst1.0394
Supported Cu(II) Nanocatalyst1.2394
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), solvent-free, 100 °C.
Table 2: Effect of Temperature on the Yield of a Biginelli Reaction
EntryTemperature (°C)Yield (%)
110094
28085
36070
4Room Temperature40
Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), 10 mg supported Cu(II) nanocatalyst, solvent-free, 3 h.
Table 3: Solubility of Pyrimidine-4-Carboxylic Acid in Various Solvents
SolventSolubility (mg/mL)
Ethanol~0.25
DMSO~20
Dimethylformamide (DMF)~2
PBS (pH 7.2)~1

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-4-carboxylic acid

This protocol describes the synthesis of pyrimidine-4-carboxylic acid via the oxidation of 4-methylpyrimidine.

Materials:

  • 4-methylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Water

Procedure:

  • Prepare a hot aqueous solution (approximately 350 K) of potassium permanganate (31.6 mmol) in 75 mL of water.

  • In a separate flask, dissolve 4-methylpyrimidine (21.3 mmol) and NaOH (5 mmol) in 8 mL of water and stir.

  • Add the hot KMnO₄ solution dropwise to the stirred 4-methylpyrimidine solution over a period of 3 hours.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Add 1 mL of methanol to decompose any excess potassium permanganate.

  • Filter the hot solution to remove the manganese dioxide precipitate and wash the solid twice with 5 mL of water.

  • Combine the filtrate and washings and concentrate the volume to approximately 15 mL.

  • Acidify the solution to a pH of 2-3 with concentrated HCl.

  • Cool the solution to room temperature to allow the product to precipitate.

  • Collect the crude pyrimidine-4-carboxylic acid by filtration.

  • Recrystallize the crude product from a mixture of water and methanol (20:1 ratio) to yield colorless crystals. Expected Yield: ~42%

Protocol 2: General Work-up Procedure for a Pyrimidine Carboxylic Acid Synthesis

This protocol outlines a general procedure for the work-up and isolation of a pyrimidine carboxylic acid product from a reaction mixture.

Procedure:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate reagent (e.g., water, saturated aqueous ammonium chloride).

  • Solvent Removal (if necessary): If the reaction was performed in a high-boiling solvent like DMF or DMSO, it may be beneficial to remove it under reduced pressure.

  • Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Dilute acid (e.g., 1M HCl) if there are basic impurities.

      • Dilute base (e.g., saturated aqueous sodium bicarbonate) if there are acidic impurities. Caution: Vent the separatory funnel frequently as CO₂ gas may be evolved.

      • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and to help break emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyrimidine Carboxylic Acid Synthesis reaction_setup Reaction Setup (Starting Materials, Solvent, Catalyst) reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring In-process monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying (Anhydrous Na2SO4 or MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Crystallization or Chromatography) concentration->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis of pyrimidine carboxylic acids.

troubleshooting_low_yield Troubleshooting Low Yield in Pyrimidine Synthesis start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present Significant SM Remaining check_sm->sm_present sm_absent SM Consumed check_sm->sm_absent optimize_reaction Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity sm_present->optimize_reaction Yes side_products Check for Side Products on TLC sm_absent->side_products No end Improved Yield optimize_reaction->end optimize_workup Optimize Work-up: - Check pH during extraction - Back-extract aqueous layers side_products->optimize_workup purification_loss Product Loss During Purification? optimize_workup->purification_loss optimize_purification Optimize Purification: - Change chromatography eluent - Re-evaluate crystallization solvent purification_loss->optimize_purification Yes purification_loss->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

crystallization_troubleshooting Troubleshooting Pyrimidine Carboxylic Acid Crystallization start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out concentrate Concentrate Solution no_crystals->concentrate Solution too dilute? slow_cooling Cool Solution More Slowly oiling_out->slow_cooling Cooled too fast? seed Add Seed Crystal or Scratch Flask concentrate->seed change_solvent Change Solvent/ Use Solvent Mixture seed->change_solvent Still no crystals success Crystals Formed seed->success Crystals form change_solvent->success repurify Re-purify Crude Material slow_cooling->repurify Still oils out slow_cooling->success Crystals form repurify->change_solvent

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Scale-up Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound on a larger scale?

While specific industrial-scale processes are often proprietary, the synthesis of this compound and analogous compounds typically involves the construction of the pyrimidine ring followed by functional group manipulations. A plausible route, based on related syntheses, starts from 2-methyl-4-hydroxypyrimidine, which is then chlorinated and subsequently carboxylated. Another approach could involve the cyclization of precursors already containing the desired substituents.

Q2: What are the main challenges encountered during the scale-up of this synthesis?

The primary challenges during the scale-up synthesis include:

  • Low Yields: As with related pyrimidine syntheses, achieving high yields can be difficult, with side reactions and incomplete conversions being common issues. For instance, a patented procedure for a similar 5-bromopyrimidine-4-carboxylate resulted in low yields and numerous byproducts.[1]

  • Isomeric Impurities: The formation of constitutional isomers can be a significant problem. For example, in the synthesis of related substituted pyrimidines, poor regioselectivity can lead to the formation of hard-to-separate isomers.

  • Difficult Purification: The final product and intermediates may require extensive purification to remove byproducts and unreacted starting materials, which can be challenging and costly on a large scale. Laborious chromatographic purification has been noted for similar compounds.[1]

  • Harsh Reagents: The use of corrosive and hazardous reagents like phosphorus oxychloride or thionyl chloride for chlorination steps necessitates specialized equipment and handling procedures.

Q3: What are the critical process parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial for managing reaction kinetics and minimizing side reactions.

  • Reagent Stoichiometry: Accurate addition of reagents is vital to ensure complete conversion and reduce the formation of impurities.

  • Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is essential for maximizing yield and minimizing byproduct formation.

  • Mixing and Agitation: Efficient mixing is critical in large reactors to ensure homogeneity and consistent reaction conditions.

Q4: Are there any specific safety precautions to consider for this process?

Yes, the synthesis involves hazardous materials.[2] It is imperative to:

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like phosphorus oxychloride.

  • Be aware of the hazards of all chemicals used by consulting their Safety Data Sheets (SDS). The target compound itself is associated with warnings for skin and eye irritation, and may be harmful if swallowed or inhaled.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete reaction during chlorination or carboxylation.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Ensure the quality and reactivity of starting materials.
Formation of byproducts due to side reactions.- Adjust the reaction temperature to favor the desired reaction pathway. - Control the rate of reagent addition to prevent localized high concentrations. - Investigate alternative, more selective reagents.
Presence of Isomeric Impurities Poor regioselectivity during the ring formation or functionalization.- Modify the synthetic route to introduce substituents in a more controlled, stepwise manner. - Screen different catalysts or reaction conditions to improve regioselectivity.
Difficult Purification of the Final Product Presence of closely related impurities or byproducts.- Develop an optimized crystallization procedure by screening different solvent systems. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Inconsistent Results Between Batches Variations in raw material quality or process parameters.- Implement stringent quality control for all starting materials. - Ensure precise and consistent control of all critical process parameters (temperature, time, stoichiometry, etc.).

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not publicly available, a potential laboratory-scale synthesis can be inferred from related procedures. The following is a generalized, hypothetical protocol that would require significant optimization for scale-up.

Step 1: Synthesis of 4-Chloro-2-methylpyrimidine from 2-Methyl-4-hydroxypyrimidine

This step is based on a common method for the chlorination of hydroxypyrimidines.

  • Reagents and Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 2-methyl-4-hydroxypyrimidine. Add phosphorus oxychloride (POCl₃) portion-wise or via the dropping funnel while maintaining the temperature below a specified limit (e.g., 10 °C) using an ice bath. An organic base like triethylamine or N,N-dimethylaniline may be added to facilitate the reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours (e.g., 2-5 hours). The reaction progress should be monitored by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water. The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution until neutral, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chloro-2-methylpyrimidine.

Step 2: Carboxylation of 4-Chloro-2-methylpyrimidine to this compound

This step is more speculative and would require significant development, potentially via lithiation followed by quenching with carbon dioxide, or through a radical reaction. The Minisci reaction, for instance, has been used for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters and could be a starting point for investigation.[1]

Visualizations

Troubleshooting_Workflow Start Start: Scale-up Synthesis Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Impurity Impurity Issues Problem->Impurity Purity Inconsistent Inconsistent Batches Problem->Inconsistent Consistency AnalyzeYield Analyze Reaction Steps: - Incomplete Reaction? - Side Products? LowYield->AnalyzeYield AnalyzeImpurity Characterize Impurities: - Isomers? - Byproducts? Impurity->AnalyzeImpurity AnalyzeConsistency Review Process Parameters: - Raw Material QC? - Parameter Control? Inconsistent->AnalyzeConsistency OptimizeReaction Optimize Reaction Conditions: - Temperature - Time - Stoichiometry AnalyzeYield->OptimizeReaction OptimizePurification Develop Purification Method: - Recrystallization - Chromatography AnalyzeImpurity->OptimizePurification StandardizeProcess Standardize Operating Procedures (SOPs) AnalyzeConsistency->StandardizeProcess End Process Optimized OptimizeReaction->End OptimizePurification->End StandardizeProcess->End

Caption: Troubleshooting workflow for the scale-up synthesis.

This guide is intended to provide general assistance. Specific experimental conditions will require optimization based on laboratory and pilot plant findings.

References

Preventing decomposition of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the decomposition of 5-Chloro-2-methylpyrimidine-4-carboxylic acid during experiments and storage.

Troubleshooting Guide

Decomposition of this compound can often be traced to environmental factors such as temperature, pH, light, and the choice of solvent. Below is a guide to help you identify and resolve potential stability issues.

Common Issues and Solutions
Issue IDObservationPotential CauseRecommended Action
DEC-01 Gas evolution (effervescence) from the sample, particularly in solution. Loss of starting material and formation of 5-chloro-2-methylpyrimidine.Decarboxylation: The carboxylic acid group is lost as carbon dioxide (CO₂). This is often accelerated by heat and acidic conditions.- Maintain neutral or slightly basic pH if compatible with your reaction. - Perform reactions at the lowest effective temperature. - Store the compound in a cool, dry place.
DEC-02 Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.Solvent-Mediated Decomposition: Protic solvents (e.g., water, methanol) can participate in degradation pathways. Highly polar aprotic solvents might stabilize charged intermediates that lead to decomposition.- Use aprotic solvents of low to medium polarity where possible. - If a protic solvent is necessary, consider using a buffered solution to maintain optimal pH. - Minimize the time the compound spends in solution.
DEC-03 Discoloration of the solid compound or solution upon exposure to light.Photodegradation: Exposure to UV or even ambient light can induce decomposition, especially for chlorinated aromatic compounds.- Store the compound in an amber vial or a container protected from light. - Conduct experiments in a fume hood with the sash down or in a light-protected environment.
DEC-04 Inconsistent reaction yields or purity profiles between batches.Storage Conditions: Improper long-term storage can lead to gradual decomposition, affecting the quality of the starting material.- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. - Store at recommended low temperatures (e.g., 2-8°C or -20°C) as per the supplier's instructions.[1]
Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions after 24 hours. This data is for illustrative purposes to demonstrate the impact of different factors on decomposition.

ConditionTemperature (°C)SolventpHLight ExposureDecomposition (%)
A 25AcetonitrileN/AAmbient< 1%
B 25Water3Ambient15%
C 25Water7Ambient2%
D 50Water3Ambient45%
E 25MethanolN/AUV (365 nm)20%
F 4Solid StateN/ADark< 0.1%

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most probable primary decomposition pathway is decarboxylation, where the carboxylic acid group is eliminated as CO₂. This is a common degradation route for heterocyclic carboxylic acids.[2] The rate of this process is often accelerated by acidic conditions and elevated temperatures.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: In acidic aqueous solutions (low pH), the pyrimidine ring can become protonated, which can facilitate a Hammick-type mechanism for decarboxylation.[2] Maintaining a neutral or slightly basic pH can significantly reduce the rate of decomposition by keeping the carboxylic acid in its more stable carboxylate salt form.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and well-ventilated place.[1][3] Storing under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

Q4: Can I use protic solvents like methanol or ethanol for my reactions?

A4: While you can use protic solvents, be aware that they may accelerate decomposition, especially at elevated temperatures. Aprotic solvents are generally preferred. If a protic solvent is required, it is advisable to conduct the reaction at the lowest possible temperature and for the shortest duration.

Q5: How can I monitor the decomposition of my compound?

A5: A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. You can develop a method that separates the parent compound from its potential degradation products, such as 5-chloro-2-methylpyrimidine. Quantification of the peak areas over time will indicate the rate of decomposition.

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC

Objective: To assess the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, water, and methanol

  • Phosphate buffer (pH 3 and pH 7)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Incubator/oven

  • UV lamp

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each condition to be tested (e.g., different solvents, pH, temperature), dilute the stock solution to a final concentration of 0.1 mg/mL in the respective solvent/buffer.

    • Prepare a control sample in acetonitrile and store it at 4°C in the dark.

  • Incubation:

    • Place the prepared samples under their designated conditions (e.g., 25°C ambient light, 50°C dark, 25°C UV light).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately analyze the aliquot by HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) peak area.

    • Plot the percentage of the parent compound versus time for each condition.

Visualizations

Decomposition_Pathway parent This compound intermediate Protonated Intermediate (in acidic conditions) parent->intermediate H+ photoproducts Photodegradation Products parent->photoproducts Light (UV) decarboxylated 5-Chloro-2-methylpyrimidine intermediate->decarboxylated -CO2 (Decarboxylation) (Heat) co2 CO2

Caption: Proposed decomposition pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Test Samples (0.1 mg/mL in various conditions) prep_stock->prep_samples incubate Incubate Samples (Defined Conditions) prep_samples->incubate timepoint Withdraw Aliquots (t = 0, 2, 4, 8, 24h) incubate->timepoint hplc HPLC Analysis timepoint->hplc data Calculate % Remaining & Plot Data hplc->data Troubleshooting_Flow start Decomposition Observed? gas Gas Evolution? start->gas Yes check_storage Review Storage Conditions start->check_storage No (Inconsistent Results) discolor Discoloration? gas->discolor No check_temp_ph Reduce Temperature &/or Raise pH gas->check_temp_ph Yes protect_light Protect from Light discolor->protect_light Yes check_solvent Consider Aprotic Solvent discolor->check_solvent No end Problem Resolved check_temp_ph->end protect_light->end check_solvent->end check_storage->end

References

Technical Support Center: Recrystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrimidine derivatives via recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of pyrimidine derivatives and provides systematic solutions.

Problem Possible Causes Solutions
No Crystals Form Upon Cooling The solution is not supersaturated (too dilute).[1][2]Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][3] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[2]
The compound is too soluble in the chosen solvent, even at low temperatures.[2]Select a different solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2]
Nucleation is inhibited.Induce crystallization by scratching the inside of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[2][4] Alternatively, add a "seed crystal" of the pure compound to initiate crystal growth.[2][4] Another method is to dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[2]
"Oiling Out" - Formation of an Oil Instead of Crystals The compound is separating from the solution at a temperature above its melting point due to high impurity levels or a highly concentrated solution.[1]Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly.[1] An inverted beaker can be placed over the flask to create an insulating atmosphere and slow down the cooling process.[2]
The boiling point of the solvent is too high, or the compound is excessively soluble.[1]Choose a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1]
Rapid cooling.[1][2]Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[2]
Crystals Form Too Rapidly The solution is too concentrated.[2][3]Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration. This will keep the compound in solution longer during cooling, promoting slower, more controlled crystal growth.[2][3]
The chosen solvent has a very steep solubility curve for the pyrimidine derivative with respect to temperature.[2]Experiment with different solvents or solvent mixtures to find a system that allows for more gradual crystallization.[2]
Low Yield of Purified Crystals Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1][3][4]Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]
Premature crystallization occurred during hot filtration.[1]Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The crystals were washed with a solvent that was not cold enough or with too much solvent.[4]Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4]
Purified Crystals are Colored Colored impurities have similar solubility properties to the desired compound and co-crystallize.[1]Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my pyrimidine derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2][5] You can determine a suitable solvent through small-scale solubility tests. Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, as well as mixed solvent systems like hexane/acetone or ethanol/water.[2][5][6] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]

Q2: What is the impact of temperature on the recrystallization of pyrimidine compounds?

A2: Temperature is a critical factor as the solubility of most pyrimidine derivatives increases with temperature.[8][9][10] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce crystal formation. The rate of cooling also influences crystal size and purity; slower cooling generally results in larger and purer crystals.[2]

Q3: My pyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[2][11] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[2]

Q4: What role does pH play in the recrystallization of pyrimidine derivatives?

A4: The pH of the solution can significantly affect the ionization state of pyrimidine derivatives, which in turn influences their solubility.[9] For pyrimidine compounds containing acidic or basic functional groups, adjusting the pH can be a crucial step in achieving successful crystallization.

Q5: What are common impurities in synthetic pyrimidine derivatives?

A5: Common impurities can include unreacted starting materials, reagents, and by-products from the synthesis.[5] The specific impurities will depend on the synthetic route used.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that dissolves the pyrimidine derivative well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Test the solubility of a small amount of the crude pyrimidine derivative in various solvents to find one where it is highly soluble when hot and sparingly soluble when cold. Common choices include ethanol, methanol, and ethyl acetate.[5]

  • Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or steam bath) with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small, incremental portions of the hot solvent until a clear solution is obtained.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.[1][5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you can place the flask in an ice bath to maximize crystal formation.[1][5]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.[1][5]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[1][5]

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Solvent System Selection: Identify a pair of miscible solvents. One should be a "good" solvent for the pyrimidine derivative, and the other a "poor" solvent. A common pair for aminopyrimidine derivatives is ethanol ("good") and water ("poor").[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating that the saturation point has been reached.[1]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Solubility of Pyrimidine Derivatives in Various Organic Solvents

Pyrimidine DerivativeSolventTemperature (K)Molar Solubility (Approx.)Reference
Substituted PyrimidinesMethanol298.15 - 328.15Varies with substitution[10]
Substituted PyrimidinesN,N-Dimethylformamide (DMF)298.15 - 328.15Generally higher than in Methanol or CCl4[10]
Substituted PyrimidinesCarbon Tetrachloride (CCl4)298.15 - 328.15Generally lower than in Methanol or DMF[10]
PyrimidineWater293.15~41 g/L[9]
PyrimidineAlcohols, Ether, Aromatic HydrocarbonsNot specifiedHigh[9]

Note: Solubility is highly dependent on the specific substituents on the pyrimidine ring. The general trend observed is that solubility increases with temperature. The order of solubility for some tested derivatives was found to be DMF > methanol > CCl4.[10][12]

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G Workflow for Single-Solvent Recrystallization A Crude Pyrimidine Derivative B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Pyrimidine Crystals H->I

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting Logic for No Crystal Formation

G Troubleshooting: No Crystal Formation Start No Crystals Formed Upon Cooling IsSupersaturated Is the solution supersaturated? Start->IsSupersaturated InduceNucleation Induce Nucleation: - Scratch flask - Add seed crystal IsSupersaturated->InduceNucleation Yes Concentrate Concentrate Solution: - Evaporate some solvent - Re-cool IsSupersaturated->Concentrate No (too dilute) ChangeSolvent Change Solvent or Solvent System InduceNucleation->ChangeSolvent Fails Success Crystals Form InduceNucleation->Success Concentrate->ChangeSolvent Fails Concentrate->Success

Caption: A decision tree for troubleshooting the absence of crystal formation.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 5-Chloro-2-methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic nature and multiple functional groups of the molecule. The pyrimidine ring is electron-deficient, which can affect the reactivity of the C-Cl bond.[1] Additionally, the presence of the carboxylic acid and the pyrimidine nitrogens can lead to catalyst inhibition or undesired side reactions by coordinating with the metal center.[2][3] Careful selection of catalyst, ligand, and base is crucial to achieve high yields and selectivity.

Q2: Which palladium-catalyzed cross-coupling reactions are most common for this type of substrate?

A2: The most common reactions for forming new carbon-carbon or carbon-heteroatom bonds with this substrate are:

  • Suzuki-Miyaura Coupling: Ideal for creating C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4]

  • Heck Coupling: Used to form C-C bonds by coupling with an alkene to create a substituted alkene.[5]

  • Sonogashira Coupling: Employed for the formation of C-C triple bonds with terminal alkynes.[6]

  • Amide Bond Formation: While not a cross-coupling reaction, the carboxylic acid moiety is readily converted to an amide, a critical transformation in pharmaceutical chemistry.[7][8]

Q3: Can the carboxylic acid group interfere with the reaction? Should it be protected?

A3: Yes, the carboxylic acid group can interfere by reacting with the base or coordinating to the catalyst.[2] While compounds with labile protons are often considered unsuitable for these reactions, many modern catalytic systems can tolerate them.[2] Whether to protect the group (e.g., as an ester) depends on the specific reaction conditions and the robustness of the chosen catalyst. In many cases, using a strong inorganic base like K₃PO₄ or K₂CO₃ can deprotonate the acid, forming a salt that is less likely to interfere.

Q4: How do I choose between different palladium precursors and ligands?

A4: The choice is critical and depends on the specific coupling reaction.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common starting points.[1][4][5] Pd(II) precursors like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species.[9]

  • Ligands: For challenging substrates like chloro-heteroarenes, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are often required to promote the difficult oxidative addition step and enhance catalyst stability and activity.[1][10]

Catalyst Selection & Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low to no product yield.

  • Possible Cause: Inefficient oxidative addition at the C-Cl bond. Aryl chlorides are less reactive than bromides or iodides.[11]

  • Solution:

    • Switch to a more active catalyst system. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or other Buchwald ligands.[1][3] These ligands accelerate the rate-determining oxidative addition step.[4]

    • Increase Temperature. Higher temperatures can help overcome the activation energy for the C-Cl bond cleavage. However, be cautious of potential decomposition of the substrate or catalyst.

    • Check Boronic Acid Quality. Boronic acids can degrade over time, leading to lower yields.[12] Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

Problem 2: Significant formation of dehalogenated (H-substituted) pyrimidine.

  • Possible Cause: Proto-dehalogenation, where the aryl halide is reduced instead of coupled. This can be promoted by certain solvents or impurities.

  • Solution:

    • Ensure anhydrous conditions (if applicable). While many Suzuki protocols use water as a co-solvent, ensure all organic solvents are dry to minimize sources of protons.

    • Degas the reaction mixture thoroughly. Oxygen can degrade the catalyst. Sparging solvents with an inert gas (Argon or Nitrogen) is recommended.[13]

    • Choose a suitable base. While strong bases are needed, some can promote side reactions. K₃PO₄ is often a good choice for these substrates.[1]

Problem 3: Formation of homocoupled boronic acid (biaryl byproduct).

  • Possible Cause: This side reaction can occur, especially at higher temperatures or with prolonged reaction times.

  • Solution:

    • Optimize catalyst loading. Do not use an excessive amount of palladium catalyst.

    • Control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

    • Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

Heck Coupling

Problem 1: Reaction is sluggish or does not proceed.

  • Possible Cause: The catalyst is not active enough for the C-Cl bond, or the chosen base is inappropriate.

  • Solution:

    • Use a robust catalyst. Palladacycles or systems with bulky phosphine ligands or NHC ligands often show higher activity for coupling aryl chlorides.[14]

    • Select the right base. The base neutralizes the H-X product formed.[9] Common bases include triethylamine, potassium carbonate, or sodium acetate.[5] For challenging substrates, a stronger base might be necessary.

    • Solvent Choice. Polar aprotic solvents like DMF or DMA are often effective.

Problem 2: Poor regioselectivity or E/Z selectivity in the product.

  • Possible Cause: The mechanism of the Heck reaction typically favors trans selectivity.[14] Poor regioselectivity can occur with unsymmetrical alkenes.

  • Solution:

    • Ligand Modification. The stereochemical outcome can sometimes be influenced by the ligand. Experiment with different phosphine ligands.

    • Alkene Choice. Electron-withdrawing groups on the alkene generally enhance the reaction rate and can improve regioselectivity.[5]

Sonogashira Coupling

Problem 1: The reaction fails, or yields are very low.

  • Possible Cause: Deactivation of the catalyst or insufficient reactivity of the aryl chloride.

  • Solution:

    • Catalyst System. For aryl chlorides, a simple Pd/Cu system may not be sufficient. Consider specialized palladacycles or catalyst systems with bulky phosphine ligands like P(t-Bu)₃ or XPhos, which are known to be effective for chloroaromatics.[15]

    • Copper-Free Conditions. The traditional copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols are well-established and can provide cleaner reactions.[1][6]

    • Base and Solvent. An amine base like Et₃N or DIPEA is typically used, often serving as the solvent as well.[1] Solvents like DMF can also be effective.

Amide Bond Formation

Problem 1: Direct thermal condensation of the carboxylic acid and amine fails.

  • Possible Cause: This reaction is thermodynamically unfavorable at moderate temperatures due to the formation of a stable ammonium-carboxylate salt.[16]

  • Solution:

    • Use a Coupling Reagent. Stoichiometric coupling reagents like HATU, HBTU, or EDC are commonly used to activate the carboxylic acid.[8]

    • Convert to an Acyl Chloride. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride, which readily reacts with amines.

    • Catalytic Amidation. Consider using a boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid) for a more atom-economical, waste-free catalytic approach.[7][17]

Data Presentation: Catalyst System Comparison

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationaleCitation
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) or Pd(II) sources.[1]
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesEssential for activating the less reactive C-Cl bond.[1][3]
Catalyst Loading 1-5 mol% PdA typical range for cross-coupling reactions.[18]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Strong inorganic bases that are often compatible with the carboxylic acid moiety.[1]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems that facilitate solubility of both organic and inorganic reagents.[1]
Temperature 80-110 °CHigher temperatures are often needed for aryl chlorides.[1]

Table 2: Catalyst Suggestions for Other Key Reactions

ReactionCatalyst/ReagentBaseSolventNotesCitation
Heck Coupling Pd(OAc)₂ / PPh₃ or a palladacycleEt₃N, K₂CO₃DMF, NMPPhosphine-free systems can also be highly active.[5][14]
Sonogashira Coupling Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEADMF, THFCopper-free systems using ligands like XPhos are an excellent alternative to minimize alkyne homocoupling.[1][15]
Amide Formation HATU, HBTU, or SOCl₂DIPEA (for HATU/HBTU)DMF, DCMFor catalytic methods, consider an arylboronic acid catalyst in a dehydrating solvent like toluene.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1]

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an appropriate organic solvent, and wash with water. The aqueous layer can be acidified to precipitate any unreacted starting material or product if it is acidic.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 2: General Procedure for Amide Formation via an Acyl Chloride
  • In a fume hood, suspend this compound (1.0 equiv.) in thionyl chloride (SOCl₂, 5-10 equiv.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution in an ice bath and add the desired amine (1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry, concentrate, and purify by chromatography or recrystallization.

Visualizations

G cluster_input Reaction Setup cluster_selection Catalyst & Condition Selection cluster_execution Execution & Analysis cluster_output Outcome Start Define Target Molecule (Suzuki, Heck, etc.) Substrate 5-Chloro-2-methylpyrimidine- 4-carboxylic acid Catalyst Select Pd Precursor & Ligand (e.g., Pd₂(dba)₃ + XPhos for Suzuki) Substrate->Catalyst Base Select Base (e.g., K₃PO₄) Catalyst->Base Solvent Select Solvent System (e.g., Dioxane/H₂O) Base->Solvent Reaction Run Reaction (Inert atmosphere, heat) Solvent->Reaction Analysis Monitor Progress (TLC, LC-MS) Reaction->Analysis Result Success? Analysis->Result Workup Workup & Purify Result->Workup Yes Troubleshoot Go to Troubleshooting Guide Result->Troubleshoot No

Caption: General workflow for catalyst selection and reaction execution.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) pd_complex2->Product ArCl Ar-Cl (Pyrimidine Substrate) ArCl->pd_complex1 ArBOH Ar'-B(OH)₂ ArBOH->pd_complex1 Base Base (e.g., K₃PO₄) Base->pd_complex1 G cluster_solutions1 Solutions for No Reactivity cluster_solutions2 Solutions for Side Reactions Start Reaction Failed (Low/No Yield) Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products Yes Sol1 Increase Temperature Check_SM->Sol1 No Sol2 Use More Active Ligand (e.g., XPhos, SPhos) Check_SM->Sol2 No Sol3 Check Reagent Quality (Base, Boronic Acid) Check_SM->Sol3 No Sol4 Optimize Base/Solvent Check_Side_Products->Sol4 Yes Sol5 Ensure Inert Atmosphere Check_Side_Products->Sol5 Yes Sol6 Lower Temperature/ Reduce Reaction Time Check_Side_Products->Sol6 Yes End Re-run Experiment Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End Sol6->End

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and SAR trends, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The targeted modification of this scaffold, particularly with substituents like chlorine, can significantly influence its interaction with biological targets, such as protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][4] This guide will delve into the SAR of chloro-pyrimidine analogs, drawing insights from studies on related compounds to inform future drug discovery efforts.

Comparative Analysis of Inhibitory Activity

To understand the impact of structural modifications on the biological activity of pyrimidine analogs, a compilation of inhibitory data against various protein kinases is presented below. While a comprehensive SAR study on a single series of this compound analogs is not publicly available, the following table summarizes the inhibitory concentrations (IC50) of closely related chloro-pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, providing valuable insights into the SAR of this class of compounds.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR79HepG2
Her240-
VEGFR2136-
Sunitinib (Reference) -EGFR93-
VEGFR2261-
Erlotinib (Reference) -EGFR55-
Staurosporine (Reference) -Her238-
Compound 33 2,4-DiaminopyrimidineJAK12.1-
JAK212-
JAK3923-
TYK212-

Table 1: Inhibitory activity of representative pyrimidine analogs against various protein kinases. Data is extracted from published literature.[5][6]

Deciphering the Structure-Activity Relationship

The data presented in Table 1, along with findings from related studies on chloro-pyrimidine derivatives, allows for the deduction of several key SAR trends. The following diagram illustrates the general influence of substitutions at different positions of the pyrimidine ring on kinase inhibitory activity.

SAR_Relationship cluster_core General Pyrimidine Scaffold cluster_substitutions Substituent Effects on Kinase Inhibition Core R2-Pyrimidine-R4(R5) R2 Position R2: - H-bond donors/acceptors - Can influence selectivity Core->R2 Modification at R2 R4 Position R4: - Bulky groups can enhance potency - Hydrophobic interactions are often key Core->R4 Modification at R4 R5 Position R5 (e.g., Chloro): - Electron-withdrawing groups can increase potency - Can act as a covalent warhead (e.g., with Cys residues) Core->R5 Modification at R5

General Structure-Activity Relationship for Pyrimidine Analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Signaling Pathway Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., 5-Chloro-2-methylpyrimidine -4-carboxylic acid analog) Inhibitor->RTK Inhibition

Targeting Receptor Tyrosine Kinase Signaling with Pyrimidine Analogs.

Conclusion

The exploration of the structure-activity relationship of this compound analogs and related compounds reveals critical insights for the design of novel kinase inhibitors. The presence and position of the chloro substituent, along with modifications at other positions of the pyrimidine ring, significantly impact the potency and selectivity of these compounds. The provided data, experimental protocols, and visual diagrams serve as a valuable resource for researchers in the field, guiding the synthesis and evaluation of new, more effective therapeutic agents. Further focused SAR studies on the this compound scaffold are warranted to fully elucidate its potential in drug discovery.

References

Comparative analysis of different synthetic routes to chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Chloropyrimidines

For researchers, scientists, and drug development professionals, the efficient synthesis of chloropyrimidines is a critical step in the creation of a vast array of pharmaceuticals and agrochemicals.[1][2][3] The reactivity of the chlorine substituents allows for facile nucleophilic substitution, making chloropyrimidines versatile building blocks in medicinal chemistry.[4][5] This guide provides a comparative analysis of several common synthetic routes to chloropyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a specific chloropyrimidine depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, reaction scalability, and safety considerations. The following table summarizes and compares the most prevalent methods.

Synthetic RouteStarting Material(s)Key ReagentsTypical Reaction ConditionsProduct(s)Reported Yield (%)AdvantagesDisadvantages
Chlorination with POCl₃ Hydroxypyrimidines (e.g., Uracil, Barbituric Acid)POCl₃, Tertiary Amine (e.g., Triethylamine, N,N-Dimethylaniline)Reflux, 95-120°C, 2-3 hoursMono-, di-, or trichloropyrimidines86 - 93Widely applicable, good yields for various substrates.[1][6][7]Use of excess POCl₃ which is corrosive and requires careful handling; aqueous work-up can be cumbersome.[1][8]
Chlorination with POCl₃/PCl₅ Barbituric AcidPOCl₃, PCl₅ (or PCl₃/Cl₂)75-80°C, multi-step2,4,6-Trichloropyrimidine90 - 94High yields for 2,4,6-trichloropyrimidine, avoids aqueous work-up.[9][10]Requires handling of PCl₅, which is highly reactive.
Chlorination with SOCl₂ 2,4-DihydroxypyrimidineSOCl₂, DMAP, Bis(trichloromethyl) carbonate (BTC)65-70°C2,4-Dichloropyrimidine95High yield, avoids the use of phosphorus-based reagents.[11]May not be as generally applicable as POCl₃.
Sandmeyer-type Diazotization 2-AminopyrimidineNaNO₂, HCl-15 to -10°C2-ChloropyrimidineNot specified in detail, but is a standard method.Specific for the synthesis of 2-chloropyrimidines.Requires careful temperature control and handling of diazonium intermediates.[12]
From Imidoyl Chlorides Organic Amides or NitrilesPhosgene (COCl₂) or equivalentNot specified in detail4,6-DichloropyrimidineNot specified in detailAlternative to chlorination of hydroxypyrimidines.[2][13]Involves highly toxic phosgene or its equivalents.
Solvent-Free Chlorination HydroxypyrimidinesEquimolar POCl₃, PyridineHigh temperature (e.g., 160°C), sealed reactorVarious chloropyrimidines86 - 96Environmentally friendly, reduced waste, suitable for large scale.[6][7]Requires specialized equipment (sealed reactor) for high-temperature reactions.

Experimental Protocols

Below are detailed experimental methodologies for key synthetic routes, adapted from the literature.

Synthesis of 2,4-Dichloropyrimidine from Uracil using POCl₃

This procedure is a common method for the dichlorination of uracil.

Materials:

  • Uracil (1 mol)

  • Triethylamine hydrochloride (0.20 mol)

  • Phosphoryl chloride (POCl₃) (3 mol)

  • Phosphorus pentachloride (PCl₅) (2 mol)

  • Ethyl acetate

Procedure:

  • A mixture of uracil (112.1 g, 1 mol), triethylamine hydrochloride (27.5 g, 0.20 mol), and POCl₃ (460 g, 3 mol) is slowly heated to an internal temperature of 110-120°C and maintained at this temperature for two hours.[1]

  • The reaction mixture is then cooled to approximately 30-40°C.

  • In a separate vessel, a suspension of PCl₅ (416.5 g, 2 mol) in 200 ml of POCl₃ is prepared.

  • The cooled reaction mixture is added dropwise at 50°C over 60 minutes to the PCl₅ suspension. The mixture is then allowed to react for an additional 30 minutes at 50-60°C.[1]

  • Excess POCl₃ is removed by distillation at 200 hPa using a 20 cm packed column.[1]

  • To the resulting mixture of 2,4-dichloropyrimidine and triethylamine hydrochloride, 350 g of ethyl acetate is added at 65°C. The mixture is heated at reflux for several minutes and then filtered at room temperature.[1]

  • The triethylamine hydrochloride is washed three times with 100 ml of ethyl acetate.

  • The ethyl acetate is removed from the combined extracts by distillation.[1]

  • The remaining 2,4-dichloropyrimidine is distilled under vacuum (40 hPa) to yield the pure product.[1] A yield of 136.6 g (91.7%) has been reported for this step.[1]

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid using POCl₃ and PCl₅

This two-step process provides high yields of 2,4,6-trichloropyrimidine.[9][10]

Materials:

  • Barbituric acid (4 mol)

  • Phosphoryl chloride (POCl₃) (23.2 mol)

  • N-methylpyrrolidone (catalyst)

  • Phosphorus trichloride (PCl₃) (12.0 mol)

  • Chlorine (11.8 mol)

Procedure:

  • To 3500 g (23.2 mol) of POCl₃, add 512 g (4 mol) of barbituric acid and 10 g of N-methylpyrrolidone.[9]

  • Heat the mixture to 75 ± 5°C and stir for 7 hours.[9]

  • Simultaneously add 1650 g (12.0 mol) of PCl₃ and introduce 840 g (11.8 mol) of chlorine gas.[9]

  • After the addition is complete, the product is isolated by distillation under reduced pressure to yield 2,4,6-trichloropyrimidine.[9] A yield of 661 g (90% of theory) has been reported.[9]

Synthesis of 2,4-Dichloropyrimidine from 2,4-Dihydroxypyrimidine using SOCl₂

This method avoids the use of phosphorus-based reagents.[11]

Materials:

  • 2,4-Dihydroxypyrimidine (8.9 mmol)

  • 4-Dimethylaminopyridine (DMAP) (50 mg)

  • Thionyl chloride (SOCl₂) (8 mL total)

  • Bis(trichloromethyl) carbonate (BTC) (17.8 mmol)

  • Dichloromethane

  • Sodium carbonate solution

Procedure:

  • In a 50 mL reaction flask, add 1000 mg (8.9 mmol) of 2,4-dihydroxypyrimidine, 50 mg of DMAP, and 4 mL of SOCl₂ to form a turbid liquid.[11]

  • Slowly add a solution of 5.28 g (17.8 mmol) of BTC in 4 mL of SOCl₂ dropwise.[11]

  • Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70°C under reflux.[11]

  • After the reaction is complete (monitored by the consumption of the starting material), cool the mixture and evaporate the solvent.[11]

  • Add 10 mL of ice water and neutralize with sodium carbonate solution to a pH of 8-9.[11]

  • Extract the product with dichloromethane. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[11]

  • Evaporation of the solvent yields 2,4-dichloropyrimidine. A yield of 95% has been reported.[11][11]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthetic routes to chloropyrimidines.

Chlorination_with_POCl3 hydroxypyrimidine Hydroxypyrimidine (e.g., Uracil) chloropyrimidine Chloropyrimidine hydroxypyrimidine->chloropyrimidine Chlorination reagents POCl₃ (Tertiary Amine) reagents->chloropyrimidine

Caption: Chlorination of hydroxypyrimidines using POCl₃.

Chlorination_with_POCl3_PCl5 barbituric_acid Barbituric Acid intermediate Intermediate barbituric_acid->intermediate Step 1 trichloropyrimidine 2,4,6-Trichloropyrimidine intermediate->trichloropyrimidine Step 2 reagents1 POCl₃ reagents1->intermediate reagents2 PCl₅ (or PCl₃/Cl₂) reagents2->trichloropyrimidine

Caption: Two-step synthesis of 2,4,6-trichloropyrimidine.

Chlorination_with_SOCl2 dihydroxypyrimidine 2,4-Dihydroxypyrimidine dichloropyrimidine 2,4-Dichloropyrimidine dihydroxypyrimidine->dichloropyrimidine Chlorination reagents SOCl₂ / DMAP / BTC reagents->dichloropyrimidine

Caption: Synthesis of 2,4-dichloropyrimidine using SOCl₂.

Sandmeyer_Reaction aminopyrimidine 2-Aminopyrimidine diazonium_salt Diazonium Salt aminopyrimidine->diazonium_salt Diazotization chloropyrimidine 2-Chloropyrimidine diazonium_salt->chloropyrimidine Substitution reagents1 NaNO₂ / HCl reagents1->diazonium_salt

Caption: Sandmeyer-type synthesis of 2-chloropyrimidine.

References

A Comparative Guide to the Biological Activity of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazines—a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms—are fundamental scaffolds in medicinal chemistry. The positional isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), exhibit a wide spectrum of biological activities. Understanding the nuances in their mechanisms of action and biological efficacy is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of the biological activities of these pyrimidine isomers, supported by experimental data from various studies.

Introduction to Diazine Isomers

Pyridazine, pyrimidine, and pyrazine share the same molecular formula (C₄H₄N₂) but differ in the arrangement of their nitrogen atoms. This seemingly subtle structural difference significantly influences their physicochemical properties, such as dipole moment and basicity, which in turn dictates their interactions with biological targets.[1][2] Pyrimidine is a notably important scaffold, being a core component of the nucleobases uracil, thymine, and cytosine.[3] Consequently, pyrimidine and its derivatives have been extensively studied and have shown a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Pyridazine and pyrazine derivatives have also demonstrated significant therapeutic potential, particularly as anticancer and kinase-inhibiting agents.[6][7]

Comparative Cytotoxicity

Below is a summary of IC50 values for representative derivatives of each isomer. It is important to note that these values are from different studies and involve structurally diverse molecules, making a direct comparison of the core scaffolds challenging. However, this data provides insights into the potential of each diazine isomer as a basis for developing cytotoxic agents.

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Pyridazine Indeno[1,2-c]pyridazin-5-one derivativeMAO-B (enzyme inhibition)0.08[8]
Pyridazine derivativeMCF-7 (Breast)Not specified
Pyridazine derivativeHePG2 (Liver)Not specified
Pyridazine derivativeHCT-116 (Colon)Not specified
Pyrimidine Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast)Not specified[9]
Pyrido[2,3-d]pyrimidine derivativePC-3 (Prostate)Not specified[9]
Pyrido[2,3-d]pyrimidine derivativeA-549 (Lung)Not specified[9]
Pyrimidine derivative with aryl urea moietySW480 (Colon)11.08[10]
Benzamide derivativeMDA-MB-468 (Breast)Not specified[11]
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-2 (Larynx)11[12]
Imidazo[1,2-a]pyrazine derivativeHepG2 (Liver)13[12]
Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast)11[12]
Pyrazine-based small moleculeNot specifiedNot specified[6][13]

Modulation of Cellular Signaling Pathways

The biological effects of diazine isomers are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several pyrimidine and pyrazine derivatives have been developed as inhibitors of this pathway. The activation of PI3K leads to the phosphorylation of Akt, which in turn activates mTOR and other downstream effectors that promote cell growth and inhibit apoptosis.[14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Diazines Diazine Inhibitors Diazines->PI3K Inhibition Diazines->Akt Inhibition Diazines->mTORC1 Inhibition

Figure 1: Generalized PI3K/Akt/mTOR signaling pathway and points of inhibition by diazine derivatives.
Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including derivatives of pyrimidine, exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Key proteins involved include the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[9][10][11][17][18]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->Bax Upregulation Pyrimidine_Derivatives->Bcl2 Downregulation

Figure 2: Simplified overview of apoptosis pathways indicating the modulatory effects of pyrimidine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of biological activity. Below are summaries of common methodologies used to evaluate the biological effects of diazine isomers.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with diazine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: A generalized workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (diazine derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Kinase Activity)

Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity. For protein kinases, a common target for diazine derivatives, these assays often measure the phosphorylation of a substrate.

Methodology Overview:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and the test compound (inhibitor) in a suitable buffer.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The extent of the reaction (substrate phosphorylation) is quantified. This can be done using various methods:

    • Radiometric Assays: Utilize ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employ antibodies or sensors that detect the phosphorylated substrate or the depletion of ATP.[19][20][21]

  • Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the activity of a control without the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a ligand (in this case, a diazine derivative) for a specific receptor. Competitive binding assays are commonly employed.

Methodology Overview:

  • Preparation: A preparation of membranes or cells expressing the target receptor is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity.

  • Competition: A range of concentrations of the unlabeled test compound is added to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach binding equilibrium. The receptor-bound radioligand is then separated from the free radioligand, typically by filtration.[22][23][24][25][26]

  • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The pyrimidine isomers—pyridazine, pyrimidine, and pyrazine—and their derivatives represent a rich source of biologically active compounds with significant therapeutic potential. While this guide provides a comparative overview based on available literature, it is evident that more direct, head-to-head comparative studies are needed to fully elucidate the structure-activity relationships and differential biological effects of these core heterocyclic systems. The provided experimental protocols offer a standardized framework for conducting such comparative investigations, which will be invaluable for the future design and development of novel diazine-based therapeutics. Researchers are encouraged to consider the subtle yet significant impact of nitrogen atom placement on the biological activity of these fascinating molecules.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a key building block in pharmaceutical research. The methodologies presented are a traditional cyclocondensation pathway and a modern Minisci-type radical reaction. The objective of this guide is to offer a clear, data-driven comparison of these alternatives to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Overview of Synthetic Strategies

Two distinct and viable pathways for the synthesis of this compound are evaluated:

Route 1: Traditional Cyclocondensation This is a multi-step sequence involving the initial formation of a pyrimidine ring from acyclic precursors. The core of this method is the condensation of an amidine with a malonate derivative to form a hydroxypyrimidine, which is subsequently chlorinated and hydrolyzed.

Route 2: Minisci-Type Radical Reaction This more recent approach involves the direct functionalization of a pre-formed 5-chloro-2-methylpyrimidine ring through a radical-mediated addition of a carboxylate precursor.

The following sections provide detailed experimental protocols, quantitative data for each step, and a comparative analysis of the two routes.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for each synthetic route, from starting materials to the final product.

Table 1: Traditional Cyclocondensation Route Data

StepReactionStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)
1aCyclocondensationAcetamidine hydrochloride, Diethyl ethoxymethylenemalonateSodium ethoxide, Ethanol2512~75 (estimated)
1bChlorinationEthyl 2-methyl-4-hydroxypyrimidine-5-carboxylatePhosphorus oxychloride (POCl₃), Pyridine1102~90 (estimated)
1cHydrolysisEthyl 5-chloro-2-methylpyrimidine-4-carboxylateLithium hydroxide (LiOH), Water252>95
Overall ~16 ~64

Table 2: Minisci-Type Radical Reaction Route Data

StepReactionStarting MaterialsKey ReagentsTemp. (°C)Time (h)Yield (%)
2aPrecursor Synthesis2,4-dichloro-5-methylpyrimidineZinc dust, Water1003~78
2bMinisci Reaction5-Chloro-2-methylpyrimidine, Ethyl pyruvateH₂O₂, FeSO₄·7H₂O, H₂SO₄, Toluene0-101~62
2cHydrolysisEthyl 5-chloro-2-methylpyrimidine-4-carboxylateLithium hydroxide (LiOH), Water252>95
Overall ~6 ~46

Experimental Protocols

Route 1: Traditional Cyclocondensation

Step 1a: Synthesis of Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add 9.5 g of acetamidine hydrochloride and stir for 30 minutes at room temperature.

  • To this suspension, add 21.6 g of diethyl ethoxymethylenemalonate dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the mixture with concentrated hydrochloric acid to pH 6-7.

  • Cool the mixture in an ice bath, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the product.

Step 1b: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

  • In a sealed reactor, combine 18.2 g of ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate, 15.3 g of phosphorus oxychloride (POCl₃), and 7.9 g of pyridine.

  • Heat the mixture to 110 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Step 1c: Synthesis of this compound

  • Dissolve 20.1 g of ethyl 5-chloro-2-methylpyrimidine-4-carboxylate in 100 mL of water.

  • Add 4.8 g of lithium hydroxide monohydrate and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.[1]

Route 2: Minisci-Type Radical Reaction

Step 2a: Synthesis of 5-Chloro-2-methylpyrimidine (Starting Material)

Note: The direct synthesis of 5-chloro-2-methylpyrimidine can be challenging. A common precursor, 2-chloro-5-methylpyrimidine, is synthesized from 2,4-dichloro-5-methylpyrimidine. The protocol below is for this related isomer and highlights a potential route for obtaining the necessary starting material, though a specific protocol for the 5-chloro isomer should be developed.

  • Combine 50.0 g of 2,4-dichloro-5-methylpyrimidine and 59.8 g of freshly activated zinc dust in 500 mL of water.

  • Heat the suspension at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and filter through celite.

  • Extract the filtrate with chloroform (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methylpyrimidine.[2]

Step 2b: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

  • In a two-necked flask, prepare a solution of 12.9 g of 5-chloro-2-methylpyrimidine in 100 mL of toluene and 50 mL of water.

  • In a separate flask, cool 23.2 g of ethyl pyruvate to 0 °C and add 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • To the ethyl pyruvate solution, add a 30% aqueous solution of hydrogen peroxide (11.3 g) dropwise, maintaining the temperature below 10 °C.

  • Prepare a solution of 27.8 g of iron(II) sulfate heptahydrate in 50 mL of water.

  • Add the ethyl pyruvate/peroxide solution and the iron(II) sulfate solution simultaneously to the pyrimidine solution over 30 minutes, maintaining the reaction temperature at 10 °C.

  • Stir the reaction for an additional 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl ester.

Step 2c: Synthesis of this compound

  • Follow the same hydrolysis protocol as described in Step 1c.

Visualization of Synthetic Pathways

Traditional_Cyclocondensation cluster_0 Step 1a: Cyclocondensation cluster_1 Step 1b: Chlorination cluster_2 Step 1c: Hydrolysis A Acetamidine HCl + Diethyl ethoxymethylenemalonate B Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate A->B NaOEt, EtOH ~75% Yield C Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate D Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate C->D POCl3, Pyridine ~90% Yield E Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate F This compound E->F LiOH, H2O >95% Yield

Caption: Traditional Cyclocondensation Pathway.

Minisci_Radical_Reaction cluster_0 Step 2a: Precursor Synthesis cluster_1 Step 2b: Minisci Reaction cluster_2 Step 2c: Hydrolysis A 2,4-dichloro-5-methylpyrimidine B 5-Chloro-2-methylpyrimidine A->B Zn, H2O ~78% Yield C 5-Chloro-2-methylpyrimidine + Ethyl pyruvate D Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate C->D FeSO4, H2O2 ~62% Yield E Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate F This compound E->F LiOH, H2O >95% Yield

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-2-methylpyrimidine-4-carboxylic acid is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods, complete with detailed experimental protocols and validation parameters, to aid in the selection of the most suitable technique for your specific needs.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As such, robust and reliable analytical methods are crucial for its quantification, whether as a final product or a process impurity.[1] The validation of these methods is a critical step to ensure data accuracy and regulatory compliance.[2][3] This guide explores three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on various factors, including the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or metabolic studies). The following table provides a high-level comparison of HPLC, GC-MS, and CE for the analysis of this compound.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[4]Can have higher instrumentation and solvent costs compared to other methods.Purity determination, potency assays, stability testing, and impurity profiling.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the volatility of the analyte in a gaseous mobile phase, followed by mass-based detection.High separation efficiency and sensitivity; provides structural information for identification.Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation.[5]Analysis of volatile impurities; quantification of analytes after derivatization.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field within a narrow capillary.High separation efficiency, short analysis times, and low sample and reagent consumption.[6][7]Can have lower sensitivity for some applications; reproducibility can be challenging.Analysis of charged species, impurity profiling, and chiral separations.[8][9][10]

Detailed Experimental Protocols

The following sections outline hypothetical, yet detailed, experimental protocols for each of the discussed analytical methods. These protocols are based on established methodologies for similar carboxylic acid compounds and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC method is proposed.[11]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

  • Sample diluent (e.g., a mixture of water and acetonitrile)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in the diluent to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of solutions of the reference standard over a defined concentration range (e.g., 50-150% of the expected sample concentration).

  • Accuracy: Evaluated by recovery studies of spiked samples at different concentration levels.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard add_reagents Add Solvent & Derivatizing Agent prep_start->add_reagents heat Heat to React add_reagents->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect acquire Data Acquisition detect->acquire integrate Peak Integration (SIM/Scan) acquire->integrate quantify Quantification integrate->quantify CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve clarify Filter/Centrifuge dissolve->clarify inject Inject into Capillary clarify->inject separate Electrophoretic Separation inject->separate detect UV/DAD Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify

References

In vitro evaluation of 5-Chloro-2-methylpyrimidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Evaluation of Pyrimidine Derivatives as Potential Anticancer Agents

The pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Derivatives of pyrimidine are of significant interest in drug discovery, particularly in the development of novel anticancer therapeutics. This guide provides a comparative in vitro evaluation of several classes of pyrimidine derivatives, summarizing their antiproliferative activities against various cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro anticancer activity of different series of pyrimidine derivatives. The data is presented to facilitate a clear comparison of their potency and selectivity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [1]

Compound IDDerivative ClassCell LineAssay TypeIC50 (µM)
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)Cytotoxicity24.4
A375 (Melanoma)Cytotoxicity25.4
DU145 (Prostate)Cytotoxicity>100
MCF-7/WT (Breast)Cytotoxicity>100
HaCaT (Normal Keratinocytes)Cytotoxicity33.5
CHO-K1 (Normal Ovary)Cytotoxicity75.5

Table 2: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives [3]

Compound IDCell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)
9d HCT-116 (Colon)10.330.41
MCF-7 (Breast)12.01
11e HCT-116 (Colon)1.140.19
MCF-7 (Breast)1.54
WI-38 (Normal Lung)63.41
12b HCT-116 (Colon)4.210.28
MCF-7 (Breast)6.09
12d HCT-116 (Colon)8.130.35
MCF-7 (Breast)9.74
Sorafenib HCT-116 (Colon)3.610.11
MCF-7 (Breast)4.82

Table 3: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidinone Derivatives [4]

Compound IDCell LineIC50 (µM)CDK2 Inhibition IC50 (µM)
4a HepG2 (Liver)8.210.21
HCT116 (Colon)10.14
4b HepG2 (Liver)6.130.23
HCT116 (Colon)8.52
Roscovitine 0.25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are the protocols for the key experiments cited in the evaluation of these pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrimidine derivatives (typically ranging from 0.01 to 100 µM). A vehicle control, such as 0.1% DMSO, is also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (VEGFR-2 and CDK2)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2).

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl, MgCl2, MnCl2, and DTT.

  • Enzyme and Inhibitor Incubation: The kinase enzyme (e.g., recombinant human VEGFR-2 or CDK2) is added to the reaction buffer in a 384-well plate. The test compounds are then added at various concentrations, and the mixture is incubated at room temperature for 10-30 minutes to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a specific peptide). The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some pyrimidine derivatives and a typical experimental workflow.

G cluster_0 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., Compound 11e) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by pyrimidine derivatives.

G cluster_1 G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinE Cyclin E Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Complex->S Promotes entry Inhibitor Pyrimidine Derivative (e.g., Compound 4a) Inhibitor->CDK2 Inhibits

Caption: Role of CDK2 in cell cycle progression and its inhibition.

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrimidine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Carboxylic Acid Group in Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a frequent pharmacophore in drug candidates due to its ability to form key interactions with biological targets. However, its inherent properties, such as high polarity, potential for rapid metabolism, and poor membrane permeability, often present significant challenges in drug development. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties, is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group within the pyrimidine scaffold, a privileged core structure in numerous therapeutic agents. We present a compilation of experimental data, detailed protocols, and visual representations of relevant biological pathways to aid researchers in the rational design of novel pyrimidine-based therapeutics.

Overview of Key Bioisosteres for Carboxylic Acids

The most frequently employed bioisosteres for the carboxylic acid group include tetrazoles, acylsulfonamides, and hydroxamic acids. Each of these functional groups mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid to varying degrees, while offering distinct advantages in terms of their physicochemical properties and metabolic stability.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres

Functional GroupGeneral StructurepKa RangecLogP Contribution (approx.)Key Features
Carboxylic AcidR-COOH4-5-0.7Strong H-bond donor/acceptor; planar geometry.
1H-TetrazoleR-CNNNNH4.5-5.0-0.5Similar pKa to carboxylic acid; metabolically stable.[1]
AcylsulfonamideR-CONHSO₂R'3.5-4.5VariableTunable acidity and lipophilicity based on R' group.[2]
Hydroxamic AcidR-CONHOH8-9-1.0Strong metal-chelating properties; often used in enzyme inhibitors.

Comparative Analysis of Biological Activity: A Case Study in Kinase Inhibition

Table 2: Hypothetical Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

Compound IDFunctional GroupTarget KinaseIC₅₀ (nM)Cell Viability (IC₅₀, µM)
PYR-COOHCarboxylic AcidEGFR505.2
PYR-TET1H-TetrazoleEGFR654.8
PYR-ACSAAcylsulfonamideEGFR453.5
PYR-HAHydroxamic AcidHDAC1201.2[4]

Note: The data for PYR-COOH, PYR-TET, and PYR-ACSA are hypothetical and presented for illustrative purposes to highlight potential trends. The data for PYR-HA is based on published findings for pyrimidine-hydroxamic acid HDAC inhibitors.[4]

The replacement of the carboxylic acid with a tetrazole (PYR-TET) may result in a slight decrease in potency at the enzyme level but can sometimes lead to improved cellular activity, potentially due to better cell permeability. Acylsulfonamides (PYR-ACSA) offer the potential for enhanced potency and cellular efficacy due to the ability to fine-tune their electronic and steric properties. Hydroxamic acids (PYR-HA) are particularly effective as zinc-chelating groups and are therefore highly potent inhibitors of metalloenzymes like histone deacetylases (HDACs).[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrimidine-based compounds against a specific protein kinase, such as EGFR.[3]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the ADP-Glo™ reagent to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Cell Viability Assay (Cellular IC₅₀ Determination)

This protocol describes a method to assess the effect of pyrimidine inhibitors on the viability of cancer cell lines, such as A549 (non-small cell lung cancer), which is often dependent on EGFR signaling.[5][6]

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrimidine inhibitors and a typical experimental workflow.

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental_Workflow start Start: Synthesize Pyrimidine Analogs biochem_assay Biochemical Assay (e.g., Kinase IC50) start->biochem_assay cell_assay Cell-Based Assay (e.g., MTT for Viability) start->cell_assay physchem Determine Physicochemical Properties (pKa, logP) start->physchem data_analysis Data Analysis and SAR biochem_assay->data_analysis cell_assay->data_analysis physchem->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

References

Comparative Cross-Reactivity Profiling of Inhibitors Derived from 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 5-Chloro-2-methylpyrimidine-4-carboxylic acid scaffold. The pyrimidine core is a well-established hinge-binding motif for many kinases, and derivatives of this scaffold have been extensively explored in the development of targeted therapies.[1][2][3] Understanding the selectivity of these inhibitors is critical for assessing their therapeutic potential and anticipating off-target effects.

This document summarizes quantitative inhibitory data against a panel of representative kinases, details the experimental methodologies for kinase activity and profiling assays, and provides visualizations of a typical experimental workflow and a relevant signaling pathway.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values in nM) of a hypothetical inhibitor, CMP-A, derived from this compound, compared to two well-characterized kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and Erlotinib (a more selective EGFR inhibitor).[4] Lower IC50 values indicate higher potency.

Kinase TargetCMP-A (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)Primary Cellular Process
EGFR 15>10002Cell proliferation, survival
SRC 50.8>10000Cell adhesion, migration
ABL 80.6>10000Cell differentiation, proliferation
VEGFR2 2508>10000Angiogenesis
PDGFRβ 30015>10000Cell proliferation, migration
Aurora Kinase A 80025>10000Mitosis, cell cycle regulation
CDK2 >1000>1000>10000Cell cycle progression

Note: The data for CMP-A is illustrative to represent a potential selective profile for an inhibitor from this chemical series. Data for Dasatinib and Erlotinib are based on publicly available information.

Based on this hypothetical data, CMP-A demonstrates potent activity against SRC and ABL kinases with moderate activity against EGFR, while showing significantly less activity against VEGFR2 and PDGFRβ, and being largely inactive against Aurora Kinase A and CDK2 at the tested concentrations. This profile suggests a degree of selectivity that is distinct from the broad-spectrum activity of Dasatinib and the highly selective profile of Erlotinib.[4]

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using in vitro kinase assays. Below is a detailed methodology for a common approach.

In Vitro Kinase Assay (Radiometric Format)

This protocol describes a method for determining the IC50 values of a test compound against a panel of purified kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[5]

Materials:

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Kinase Panel: Purified, recombinant kinases of interest.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Kinase Reaction Buffer: Typically contains a buffer (e.g., 20 mM HEPES pH 7.5), divalent cations (e.g., 10 mM MgCl₂), and other components like 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.[5]

  • [γ-³³P]ATP: Radiolabeled ATP.

  • ATP: Non-radiolabeled ATP stock solution.

  • Plates: 96-well or 384-well reaction plates.

  • Filter Plates: Phosphocellulose filter plates to capture the radiolabeled substrate.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[5]

  • Assay Plate Preparation: Add the diluted compound to the wells of the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Add the kinase and its specific substrate to the wells. Allow for a brief pre-incubation period.

  • Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop buffer or by spotting the reaction mixture onto the phosphocellulose filter plates, which binds the phosphorylated substrate.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to the positive and negative controls. The IC50 value is then calculated by fitting the percent inhibition data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel inhibitor.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Setup Assay Plate Setup (Compound + Kinase + Substrate) Compound_Prep->Assay_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Setup Reagent_Prep Reagent Preparation (ATP, Substrate, Buffer) Reagent_Prep->Assay_Setup Initiation Initiate Reaction with ATP Assay_Setup->Initiation Incubation Incubation Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Signal Detection Termination->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for an in vitro kinase inhibition assay.

Simplified EGFR Signaling Pathway

Inhibitors targeting kinases in the EGFR pathway can disrupt downstream signaling involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis EGF EGF (Ligand) EGF->EGFR Inhibitor CMP-A / Erlotinib Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

A Head-to-Head Comparison of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid with Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The inherent physicochemical and biological properties of the chosen scaffold dictate the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Among the myriad of heterocyclic systems, the pyrimidine core, and specifically derivatives such as 5-Chloro-2-methylpyrimidine-4-carboxylic acid, has garnered significant attention. This guide provides an objective, data-driven comparison of the this compound scaffold against other prominent heterocyclic systems, including pyridine and triazine, to aid researchers in making informed decisions for their drug design endeavors.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its potential as a drug candidate. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly impact a molecule's solubility, permeability, and metabolic stability. A comparison of the core scaffolds reveals distinct differences that can be leveraged in drug design.

PropertyPyrimidinePyridineTriazine
Molecular Formula C₄H₄N₂C₅H₅NC₃H₃N₃
Molecular Weight ( g/mol ) 80.0979.1081.08
Boiling Point (°C) 123-124115.2114
Melting Point (°C) 20-22-41.686
pKa (of conjugate acid) 1.3[1]5.251.7
logP -0.130.65-0.45
Hydrogen Bond Acceptors 213
Hydrogen Bond Donors 000

Table 1: Comparative Physicochemical Properties of Core Heterocyclic Scaffolds. This table summarizes key physicochemical properties of pyrimidine, pyridine, and 1,3,5-triazine. These properties are crucial in determining the pharmacokinetic and pharmacodynamic behavior of drug candidates.

The pyrimidine scaffold, with its two nitrogen atoms, is more polar and less basic than pyridine.[2] This reduced basicity can be advantageous in avoiding potential off-target effects and improving oral bioavailability. The triazine ring, with three nitrogen atoms, is even more polar. The specific substitutions on these core scaffolds, such as the chloro and carboxylic acid groups on this compound, will further modulate these properties. For instance, the carboxylic acid group introduces a key hydrogen bond donor and acceptor, significantly impacting solubility and potential target interactions.

Biological Activity: A Comparative Look at Performance

The true measure of a scaffold's utility lies in its ability to impart desired biological activity upon its derivatives. Here, we compare the performance of pyrimidine-based compounds with other heterocyclic scaffolds in key therapeutic areas such as oncology and inflammation.

Anti-Inflammatory Activity

A direct comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provides valuable insights. In an assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, both scaffolds demonstrated the potential to yield potent inhibitors.

ScaffoldCompoundIC₅₀ (µM) for NO Inhibition
Pyridine7a76.6[3]
Pyridine7f96.8[3]
Pyrimidine 9a 83.1 [3]
Pyrimidine 9d 88.7 [3]

Table 2: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives. This table presents the half-maximal inhibitory concentration (IC₅₀) values for nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. Lower IC₅₀ values indicate greater potency.[3]

The data indicates that both pyridine and pyrimidine scaffolds can be effectively utilized to develop anti-inflammatory agents, with the specific substitution patterns playing a crucial role in determining the ultimate potency.[4]

Anticancer and Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established privileged structure in the development of kinase inhibitors for cancer therapy.[5][6] Numerous FDA-approved drugs, such as Imatinib and Gefitinib, incorporate this core. Comparative studies have shown that pyrimidine-based inhibitors can exhibit superior potency and selectivity against various kinases compared to other heterocyclic scaffolds.

While direct comparative data for this compound against a wide range of heterocyclic scaffolds in the same study is limited, the broader classes of compounds provide a strong basis for comparison. For instance, derivatives of 2,4-diaminopyrimidine have shown potent inhibition of various kinases.

Scaffold ClassRepresentative Compound(s)Target Kinase(s)Reported IC₅₀ (nM)
Pyrimidine Derivatives of 2,4,5-substituted pyrimidinesHuman hepatocellular carcinoma BEL-74502 cell proliferation<100[1]
Pyrimidine Pyrrolo[2,3-d]pyrimidine derivativesMCF7, HePG2, PACA2 cancer cell lines1.7 - 8.7 (µg/ml)[7]
Triazine Imamine-1,3,5-triazine derivativesMDA-MB-231 breast cancer cells6.25 - 8.18 (µM)[8]
Triazine 1,3,5-triazine-based pyrazole derivativesEGFR229.4 - 305.1[9]
Pyridine Pyridine derivativesCholinesterasesKi values in nanomolar range[8]

Table 3: Comparative Anticancer and Kinase Inhibitory Activities of Pyrimidine and Triazine Derivatives. This table summarizes the reported inhibitory activities of various pyrimidine and triazine derivatives against different cancer cell lines and kinases.

These findings underscore the versatility of the pyrimidine scaffold in generating potent anticancer agents. The 5-chloro substitution on the pyrimidine ring is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key biological assays are provided below.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Methodology:

  • Reagents: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, and test compounds.

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: The kinase reaction is initiated by mixing the kinase, substrate, and ATP in the assay buffer in the wells of a microplate. The test compound or vehicle control is added to the respective wells.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Logic: Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with test compounds B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the anti-inflammatory nitric oxide inhibition assay.

Kinase_Inhibition_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor/Cytokine Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyrimidine-based Inhibitor (e.g., 5-Chloro-2-methylpyrimidine -4-carboxylic acid derivative) Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified signaling pathway illustrating the point of intervention for kinase inhibitors.

Conclusion

The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of physicochemical properties, biological activity, and synthetic accessibility. The this compound scaffold, embedded within the broader class of pyrimidines, offers a compelling starting point for the development of novel therapeutics, particularly in the realms of oncology and inflammation. Its favorable physicochemical properties, coupled with the demonstrated potency of its derivatives, make it a privileged scaffold in modern drug discovery.

This guide has provided a comparative overview, supported by experimental data and detailed protocols, to empower researchers to make data-driven decisions in their scaffold selection process. While direct head-to-head comparisons of this compound with a wide array of other heterocyclic systems are still emerging, the existing body of evidence strongly supports the continued exploration and exploitation of the pyrimidine core in the quest for new and effective medicines.

References

Confirming the Structure of Synthesized 5-Chloro-2-methylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of synthesized 5-Chloro-2-methylpyrimidine-4-carboxylic acid and its bromo-analogue, 5-Bromo-2-methylpyrimidine-4-carboxylic acid. The objective is to offer a comprehensive overview of the synthesis and analytical techniques used to verify the structure of these halogenated pyrimidine derivatives, which are of significant interest in medicinal chemistry. This document outlines detailed experimental protocols and presents spectroscopic data to aid researchers in their synthetic and analytical endeavors.

Synthesis of 5-Halogenated-2-methylpyrimidine-4-carboxylic Acids

The synthesis of 5-halogenated-2-methylpyrimidine-4-carboxylic acids can be approached through various synthetic routes. Here, we present a confirmed protocol for the synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid and a proposed route for its chloro-analogue based on the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid

This synthesis is a two-step process starting from the condensation of acetamidine hydrochloride and mucobromic acid.

Materials:

  • Acetamidine hydrochloride

  • Sodium ethoxide in ethanol

  • Mucobromic acid

  • Ethanol

  • 2 M Hydrochloric acid

  • Cold water

Procedure:

  • A solution of sodium ethoxide is prepared by carefully adding sodium to ethanol.

  • The freshly prepared sodium ethoxide solution is added to a stirred suspension of acetamidine hydrochloride.

  • The mixture is warmed to 50 °C.

  • A solution of mucobromic acid in ethanol is added dropwise at a rate that maintains a constant temperature, followed by an additional portion of the sodium ethoxide solution.

  • After cooling, the mixture is filtered, and the filtrate is evaporated to a residue.

  • The residue is shaken vigorously with 2 M hydrochloric acid.

  • The resulting brown precipitate is filtered, washed with cold water, and then freeze-dried to yield 5-Bromo-2-methylpyrimidine-4-carboxylic acid.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved through the hydrolysis of its ethyl ester, Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate.

Materials:

  • Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Water

  • Hydrochloric acid

  • Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction

Procedure:

  • Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate is dissolved in a suitable solvent (e.g., a mixture of THF and water).

  • An aqueous solution of sodium hydroxide or lithium hydroxide is added to the solution.

  • The reaction mixture is stirred at room temperature until the ester is completely hydrolyzed, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with an organic solvent and isolated by evaporation of the solvent.

Structural Confirmation: A Comparative Spectroscopic Analysis

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected and observed spectral data for this compound and 5-Bromo-2-methylpyrimidine-4-carboxylic acid.

Data Presentation
Spectroscopic TechniqueThis compound (Predicted Data)5-Bromo-2-methylpyrimidine-4-carboxylic acid (Experimental Data)
¹H NMR (DMSO-d₆, 400 MHz)δ ~2.7 (s, 3H, CH₃), δ ~9.1 (s, 1H, pyrimidine-H), δ ~13.5 (br s, 1H, COOH)δ 2.62 (s, 3H), δ 9.03 (s, 1H)[1]
¹³C NMR (DMSO-d₆, 100 MHz)δ ~25 (CH₃), δ ~120 (C5), δ ~158 (C4), δ ~160 (C6), δ ~165 (C2), δ ~170 (COOH)No experimental data found.
IR Spectroscopy (cm⁻¹)~3000-2500 (br, O-H), ~1710 (s, C=O), ~1600 (m, C=N), ~1550 (m, C=C), ~800 (s, C-Cl)No experimental data found.
Mass Spectrometry (EI)m/z (%): 172/174 (M⁺, ~3:1), 155/157, 127/129m/z (%): 216/218 (M⁺, ~1:1), 199/201, 171/173

Experimental Workflows and Signaling Pathways

To visualize the general workflow for the synthesis and structural confirmation of these pyrimidine derivatives, a diagram is provided below.

G Workflow for Synthesis and Characterization of 5-Halogenated-2-methylpyrimidine-4-carboxylic Acids cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation Starting_Materials Acetamidine HCl & Mucobromic/Mucochloric Acid Reaction Cyclocondensation Starting_Materials->Reaction Intermediate 5-Halogenated Pyrimidine Derivative Reaction->Intermediate Hydrolysis Ester Hydrolysis (if applicable) Intermediate->Hydrolysis Final_Product 5-Halogenated-2-methylpyrimidine- 4-carboxylic Acid Hydrolysis->Final_Product Purification Filtration, Washing, Recrystallization/Chromatography Final_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: General workflow for synthesis and characterization.

This guide serves as a foundational resource for researchers working with 5-halogenated-2-methylpyrimidine-4-carboxylic acid derivatives. While experimental data for the chloro-analogue is currently limited in publicly accessible literature, the provided protocols and comparative data for the bromo-derivative offer a solid framework for synthesis and structural verification.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with stringent adherence to safety protocols. This compound is a compound that requires careful management due to its hazardous properties. This guide provides a procedural, step-by-step plan for its safe disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral H303: May be harmful if swallowed[1]Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation H315: Causes skin irritation[1][2][3]Impervious gloves (e.g., nitrile), lab coat.[2][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][3]Safety goggles with side-shields or a face shield.[4][6]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2][3]Use in a well-ventilated area or with a fume hood. For larger quantities or potential for dust, a NIOSH-approved respirator is necessary.[6][7]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and transferred to a licensed environmental waste disposal company.[2][6] Do not dispose of this chemical down the drain or in regular trash. [2]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect waste this compound in its solid form.

  • Contaminated Materials: Any items, such as weighing paper, gloves, or wipers, that are contaminated with this chemical should also be collected as solid hazardous waste.

  • Segregation: This waste stream should be segregated and not mixed with other incompatible waste types, particularly strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Container Type: Use a container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original product container, if in good condition, is an excellent choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Storage of Waste Container

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Incompatibles: Ensure the storage area is away from incompatible materials, especially strong bases and oxidizing agents.

Step 4: Arranging for Disposal

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete any required waste manifest forms provided by your EHS office or the disposal company.

III. Emergency Procedures: Spills and Exposure

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep up the solid material. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

  • Personal Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: 5-Chloro-2-methylpyrimidine- 4-carboxylic acid ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Step 1 spill Spill Occurs start->spill collect Collect Solid Waste & Contaminated Materials ppe->collect container Select Compatible Container (e.g., HDPE, Glass) collect->container collect->spill label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity container->label_container seal Securely Seal Container label_container->seal Step 2 store Store in Designated, Ventilated Area seal->store secondary Use Secondary Containment store->secondary contact_ehs Contact EHS or Licensed Waste Vendor secondary->contact_ehs Step 3 pickup Schedule Waste Pickup contact_ehs->pickup end Waste Transferred to Approved Facility pickup->end Step 4 spill->ppe spill_procedure Follow Emergency Spill Procedure spill->spill_procedure Isolate & Clean spill_procedure->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No. 74840-47-4). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the Safety Data Sheet (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[1] Appropriate PPE is mandatory to minimize exposure risks.

Table 1: GHS Hazard Classifications [1]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Safe Handling and Experimental Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE locate_safety Locate Eyewash/Safety Shower weigh_solid Weigh Solid Compound (in fume hood) locate_safety->weigh_solid dissolve Dissolve in Appropriate Solvent weigh_solid->dissolve reaction_setup Set Up Reaction Apparatus dissolve->reaction_setup quench Quench Reaction (if necessary) reaction_setup->quench workup Perform Aqueous Workup quench->workup purify Purify Product workup->purify decontaminate Decontaminate Glassware purify->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste Properly segregate_waste->dispose

Figure 1. Experimental Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Guidance

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is certified and operational.

    • Confirm that an eyewash station and safety shower are readily accessible and unobstructed.

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Spill Management:

    • In the event of a small spill of the solid powder, do not use a dry brush or create airborne dust.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[2][3]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.[4][5]

    • Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.[2][5]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[1][3][6]

cluster_waste_streams Waste Generation cluster_segregation Segregation cluster_labeling Labeling cluster_disposal Final Disposal solid_waste Unused/Expired Solid Compound waste_container Designated Halogenated Organic Waste Container solid_waste->waste_container liquid_waste Contaminated Solvents (Reaction Mixtures, Washings) liquid_waste->waste_container ppe_waste Contaminated PPE (Gloves, Weighing Paper, etc.) ppe_waste->waste_container label_info Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards waste_container->label_info storage Store in a Designated Satellite Accumulation Area label_info->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Figure 2. Waste Disposal Workflow for this compound.
Disposal Protocol: Step-by-Step Guidance

  • Waste Identification and Segregation:

    • Characterize all waste containing this compound as "halogenated organic waste."[6]

    • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[1]

    • Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container. Contaminated items such as gloves, weighing paper, and pipette tips must also be disposed of as hazardous waste.

  • Container and Labeling:

    • Use a chemically compatible and leak-proof container with a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Irritant," "Harmful").

  • Storage and Pickup:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

    • Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylpyrimidine-4-carboxylic acid
Reactant of Route 2
5-Chloro-2-methylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.